Krp-101
説明
特性
CAS番号 |
311770-26-0 |
|---|---|
分子式 |
C26H26FNO5 |
分子量 |
451.5 g/mol |
IUPAC名 |
(2S)-2-[[3-[[4-(4-fluorophenoxy)phenyl]methylcarbamoyl]-4-methoxyphenyl]methyl]butanoic acid |
InChI |
InChI=1S/C26H26FNO5/c1-3-19(26(30)31)14-18-6-13-24(32-2)23(15-18)25(29)28-16-17-4-9-21(10-5-17)33-22-11-7-20(27)8-12-22/h4-13,15,19H,3,14,16H2,1-2H3,(H,28,29)(H,30,31)/t19-/m0/s1 |
InChIキー |
VRHOBXXCNBZJRX-IBGZPJMESA-N |
異性体SMILES |
CC[C@@H](CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O |
正規SMILES |
CCC(CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(2S)-2-((3-(N-((4-(4-fluorophenoxy)phenyl)methyl)carbamoyl)-4-methoxyphenyl)methyl)butanoic acid KRP-101 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of KRP-101
Disclaimer: The designation "KRP-101" is associated with at least two distinct investigational compounds. The most recent and publicly detailed research pertains to KINE-101 , a novel synthetic nanopeptide that functions by activating regulatory T cells (Tregs). An older compound, also designated This compound (CAS 311770-26-0) , is identified as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Due to the greater availability of recent preclinical and clinical data for KINE-101, this guide will focus primarily on its mechanism of action, with a summary of the PPARα agonist provided for clarity.
Part 1: KINE-101 - A Novel Treg-Activating Nanopeptide
KINE-101 is a clinical-stage, ultra-small synthetic nonapeptide being developed for a range of immune-mediated diseases.[1][2] It is reported to be a derivative of the erythroid differentiation regulator 1 (Erdr1) protein.[3] Its core mechanism is to function as a disease modifier by activating regulatory T cells (Tregs), thereby controlling both humoral and cell-mediated immune responses that are dysregulated in autoimmune conditions.[4][5]
Core Mechanism of Action
KINE-101 exerts its therapeutic effects by enhancing the function of Tregs, a specialized subpopulation of T cells that are critical for maintaining immune homeostasis and self-tolerance. In autoimmune diseases, the function of Tregs is often impaired, leading to an uncontrolled immune response against the body's own tissues. KINE-101 is designed to restore this balance by potently activating these regulatory cells.
Signaling and Downstream Immunomodulatory Effects
While the precise molecular signaling pathway initiated by KINE-101 to activate Tregs has not been publicly disclosed in detail, its downstream effects have been characterized in preclinical models. The activation of Tregs by KINE-101 leads to a cascade of immunomodulatory events:
-
Suppression of Effector T Cells: Activated Tregs suppress the proliferation and function of autoreactive effector T cells, a key driver of autoimmune pathology.
-
Modulation of B Cell Activity: KINE-101 treatment leads to the inactivation of germinal center B cells, which are responsible for producing high-affinity autoantibodies. This results in a significant reduction in the levels of disease-specific autoantibodies (e.g., collagen type II specific antibodies in arthritis models).
-
Reduction of Pro-inflammatory Cytokines: The treatment has been shown to significantly lower the levels of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6), which plays a central role in the pathophysiology of rheumatoid arthritis and other inflammatory conditions.
-
Inhibition of Tissue Damage: By controlling the autoimmune response, KINE-101 prevents downstream tissue damage, such as the inhibition of osteoclastogenesis (the formation of bone-resorbing cells) which leads to the suppression of cartilage damage in arthritis models.
Preclinical and Clinical Evidence
KINE-101 has been evaluated in preclinical models of rheumatoid arthritis (RA) and has completed a Phase 1 clinical trial in healthy volunteers. A Phase 1b/2a trial in patients with Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) is ongoing.
Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Model
Studies in a mouse model of collagen-induced arthritis, a standard model for human RA, demonstrated that KINE-101 has potent anti-inflammatory and disease-modifying effects. The efficacy was shown to be comparable to that of methotrexate (MTX), a common RA therapy.
| Parameter | Observation in CIA Mouse Model | Statistical Significance |
| Arthritic Index | Similar reduction in mean arthritic index compared to methotrexate (2 mg/kg). | P < 0.01 (vs. control) |
| Autoantibodies | Significantly decreased production of collagen type II specific autoantibodies. | Not specified |
| Germinal Center B Cells | Significantly inactivated. | P < 0.01 (vs. control) |
| IL-6 Levels | Significantly lower levels compared to control. | P < 0.05 (vs. control) |
| Cartilage Damage | Suppressed cartilage damage through the inhibition of osteoclastogenesis. | Not specified |
| Mechanism Confirmation | The therapeutic effect was confirmed to be Treg-mediated via a Treg cell depletion study. | Not applicable |
Table 1: Summary of Preclinical Data for KINE-101 in a CIA Mouse Model.
Clinical Development
A Phase 1 single ascending dose study was completed in 40 healthy volunteers in the US. The trial demonstrated a favorable safety and tolerability profile. Pharmacokinetic analysis revealed that KINE-101 has a short half-life, which is typical for peptide drugs, but its pharmacodynamic effects are expected to be longer-lasting due to its indirect action via Treg activation.
| Study Phase | Population | Number of Subjects | Dosing Regimens | Status |
| Phase 1 | Healthy Volunteers | 40 | IV: 10 mg, 30 mg, 100 mg, 300 mgSC: 96.8 mg | Completed (October 2023) |
| Phase 1b/2a | CIDP Patients | Not specified | Dose escalation trial | Dosing initiated (September 2024) |
Table 2: Summary of KINE-101 Clinical Trials.
Experimental Protocols
Detailed proprietary protocols for KINE-101 are not publicly available. However, based on the cited experiments, the following represents standard, detailed methodologies for the key assays performed.
1. Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for RA. The protocol involves inducing an autoimmune reaction against collagen, leading to joint inflammation.
-
Animal Model: DBA/1J mice (genetically susceptible), 8-10 weeks old.
-
Reagents:
-
Bovine Type II Collagen (CII), dissolved in 0.05 M acetic acid to 2 mg/mL.
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
-
Procedure:
-
Emulsification: Prepare an emulsion by mixing the CII solution and CFA in a 1:1 ratio using two glass Luer-lock syringes connected by an emulsifying needle. A stable emulsion is confirmed when a drop does not disperse in water.
-
Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the CII/CFA emulsion subcutaneously at the base of the tail. This delivers 100 µg of CII.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of CII and IFA. Inject 100 µL of this emulsion subcutaneously at a different site near the base of the tail.
-
Treatment: Administer KINE-101 (e.g., 1 mg/kg, s.c., daily) or vehicle control starting from a predetermined day post-immunization (e.g., day 15 to day 35).
-
Disease Assessment: Monitor mice 2-3 times weekly starting from day 21. Score each paw for signs of arthritis (redness, swelling) on a scale of 0-4. The maximum score per mouse is 16.
-
Terminal Analysis: At the end of the study, collect blood for serological analysis (autoantibodies, cytokines via ELISA) and joint tissue for histological analysis (Safranin-O staining for cartilage).
-
2. Treg Analysis by Flow Cytometry
This protocol is used to identify and quantify the population of Treg cells.
-
Sample Preparation: Prepare a single-cell suspension from lymph nodes or spleen of treated and control mice.
-
Reagents:
-
Fluorescently conjugated antibodies against cell surface markers: CD3, CD4, CD25.
-
Intracellular staining kit (Fixation/Permeabilization buffers).
-
Fluorescently conjugated antibody against the intracellular transcription factor Foxp3, the lineage-defining marker for Tregs.
-
-
Procedure:
-
Surface Staining: Incubate the cell suspension with antibodies for CD3, CD4, and CD25 for 30 minutes at 4°C.
-
Wash: Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Fixation and Permeabilization: Resuspend cells in a fixation buffer for 20 minutes. Wash, and then resuspend in a permeabilization buffer.
-
Intracellular Staining: Add the anti-Foxp3 antibody to the permeabilized cells and incubate for 30 minutes at 4°C.
-
Final Wash: Wash the cells and resuspend in FACS buffer.
-
Acquisition: Analyze the stained cells on a flow cytometer.
-
Gating Strategy: Sequentially gate on lymphocytes (by forward and side scatter), single cells, CD3+ T cells, then CD4+ helper T cells. Within the CD4+ population, identify Tregs as the CD25+ Foxp3+ population.
-
Part 2: this compound (CAS 311770-26-0) - A PPARα Agonist
This compound is a distinct molecule from KINE-101. It is a small molecule agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor.
Core Mechanism of Action
PPARα agonists exert their effects by binding to and activating the PPARα nuclear receptor. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding regulates the transcription of numerous genes, leading to broad metabolic and anti-inflammatory effects.
-
Metabolic Effects: PPARα is highly expressed in tissues with high fatty acid catabolism rates, like the liver and heart. Its activation upregulates genes involved in fatty acid uptake and β-oxidation, leading to lower plasma triglycerides.
-
Anti-inflammatory Effects: PPARα activation can interfere with pro-inflammatory signaling pathways. It can inhibit the activity of key transcription factors such as NF-κB and AP-1, which are responsible for expressing a wide range of inflammatory mediators, including cytokines and adhesion molecules.
There is limited recent public information on the development status of this specific PPARα agonist.
References
An In-depth Technical Guide to Krp-101: A Potent and Selective PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Krp-101, with the chemical name (2S)-2-{[3-(N-{[4-(4-fluorophenoxy)phenyl]methyl} carbamoyl)-4-methoxyphenyl]methyl} butanoic acid, is a novel, potent, and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Research has demonstrated its significant effects on lipid metabolism and insulin sensitivity, positioning it as a potential therapeutic agent for dyslipidemia and obesity-related insulin resistance. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for the pivotal studies that have defined its pharmacological profile.
Core Mechanism of Action: PPARα Agonism
This compound functions as a selective agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose homeostasis. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
KRP-101: A Technical Overview of a PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
Foreword: This document provides a comprehensive technical guide on KRP-101, a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This compound, developed by Kyorin Pharmaceutical, was investigated for its potential therapeutic effects in metabolic disorders, specifically dyslipidemia and diabetes. Although its clinical development was discontinued after Phase II trials, the available preclinical data and the compound's mechanism of action offer valuable insights for researchers in the field of metabolic disease and nuclear receptor modulation.
Core Concepts: this compound as a PPARα Agonist
This compound is a compound that functions as an agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1] Activation of PPARα leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, transport, and catabolism. This modulation of gene expression is the basis for the therapeutic potential of PPARα agonists in treating dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. This compound was specifically noted for its potential to regulate the expression of genes like apolipoprotein A-IV, which may contribute to lowering serum triglycerides and increasing high-density lipoprotein (HDL) levels.[1]
Quantitative Data Summary
While extensive quantitative data for this compound is not widely available in peer-reviewed literature, a closely related compound, K-111, also a potent PPARα activator, has been studied in non-human primates, providing valuable insights that may be relevant to the pharmacological profile of this compound. The following tables summarize the key findings from these preclinical studies.
Table 1: In Vivo Efficacy of K-111 in Prediabetic Rhesus Monkeys [2]
| Parameter | Dosage | Observation |
| Insulin Resistance | 3 mg/kg/day | Near-maximal improvement in insulin-stimulated glucose uptake rate, indicating amelioration of insulin resistance. |
| Plasma Triglycerides | 1, 3, and 10 mg/kg/day | Significant, dose-dependent reduction. |
| Body Weight | 1, 3, and 10 mg/kg/day | Significant, dose-dependent reduction. |
Table 2: Biochemical Effects of K-111 in Cynomolgus Monkeys (13-week oral toxicity study) [2]
| Parameter | Dosage | Observation |
| Lipid β-oxidation enzymes | ≥ 5 mg/kg/day | Up to a three-fold increase. |
| Peroxisome volume density | ≥ 5 mg/kg/day | 1.5- to 2-fold increase. |
Signaling Pathway
As a PPARα agonist, this compound is expected to follow the canonical PPARα signaling pathway. The diagram below illustrates the key steps in this pathway.
References
A Technical Guide to the Discovery and Synthesis of KRP-101: A Novel Peptide-Based Drug Delivery Platform
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth overview of the discovery, synthesis, and mechanism of action of KRP-101, a novel peptide-based platform for targeted drug delivery. The focus of this document is on the core peptide component (KRP) and its application in creating pH-responsive drug delivery systems, such as KRP-Hyd-DOX, for enhanced therapeutic efficacy in oncology.
Introduction to this compound
This compound is a rationally designed peptide that serves as a versatile carrier for cytotoxic agents, aiming to improve their therapeutic index by enabling targeted delivery to solid tumors. The core innovation of the this compound platform lies in its ability to leverage the physiological hallmarks of the tumor microenvironment, specifically the enhanced permeability and retention (EPR) effect and the acidic intracellular environment of cancer cells, to achieve site-specific drug release.
Discovery and Rationale
The development of this compound was driven by the need to overcome the limitations of conventional chemotherapy, such as systemic toxicity and lack of tumor specificity. The design of the KRP peptide was based on the following key principles:
-
Tumor Targeting: The physicochemical properties of the KRP peptide are optimized to facilitate passive accumulation in tumor tissues via the EPR effect.
-
Cell Penetration: The peptide sequence includes motifs that enhance cellular uptake, allowing for efficient internalization into cancer cells.
-
Biocompatibility: The amino acid composition is selected to minimize immunogenicity and systemic toxicity.
-
Facile Conjugation: The peptide is designed with specific functional groups to allow for straightforward and stable conjugation of various payloads, such as doxorubicin (DOX).
Synthesis of the KRP Peptide and Drug Conjugates
The synthesis of the KRP peptide and its drug conjugates, such as KRP-Hyd-DOX, involves a multi-step process encompassing solid-phase peptide synthesis and subsequent chemical ligation.
Experimental Protocol: Synthesis of KRP Peptide
The KRP peptide is generated using standard Fmoc solid-phase peptide synthesis (SPPS)[1]. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: The resin is thoroughly washed with DMF and DCM.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HBTU and DIPEA in DMF and then added to the resin. The coupling reaction proceeds for 2 hours.
-
Washing: The resin is washed with DMF and DCM.
-
Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the KRP sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain a stable powder.
Experimental Protocol: Synthesis of KRP-Hyd-DOX
The conjugation of doxorubicin (DOX) to the KRP peptide via a pH-sensitive hydrazone bond is a key step in creating the KRP-Hyd-DOX drug delivery system[1].
Materials and Reagents:
-
Purified KRP peptide
-
Doxorubicin hydrochloride
-
6-Maleimidocaproic acid hydrazide linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Linker Activation: The 6-Maleimidocaproic acid hydrazide linker is activated with EDC and NHS in DMSO.
-
Conjugation to KRP: The activated linker is reacted with the KRP peptide in PBS at a controlled pH to form a stable amide bond.
-
Purification: The KRP-linker conjugate is purified by size-exclusion chromatography.
-
Hydrazone Bond Formation: Doxorubicin is reacted with the purified KRP-linker conjugate under acidic conditions to form the pH-sensitive hydrazone bond.
-
Final Purification: The final KRP-Hyd-DOX conjugate is purified by RP-HPLC to remove any unconjugated components.
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Mechanism of Action and Signaling Pathways
The therapeutic efficacy of the this compound platform, exemplified by KRP-Hyd-DOX, is derived from its multi-stage, environment-dependent mechanism of action. This involves passive targeting, cellular internalization, and pH-triggered drug release.
Experimental Workflow: From Administration to Cellular Action
Caption: Experimental workflow of KRP-Hyd-DOX from administration to apoptosis induction.
Signaling Pathway: Doxorubicin-Induced Apoptosis
Once released from the KRP carrier within the acidic environment of the lysosome, free doxorubicin exerts its cytotoxic effects primarily through the induction of apoptosis.
Caption: Signaling pathway for doxorubicin-induced apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the this compound platform. (Note: These values are representative and may vary based on the specific KRP variant and experimental conditions).
Table 1: Physicochemical Properties of KRP Peptide
| Parameter | Value | Method of Determination |
| Molecular Weight | 2500 - 3500 Da | Mass Spectrometry |
| Isoelectric Point (pI) | 8.5 - 9.5 | Isoelectric Focusing |
| Purity | >95% | RP-HPLC |
| Solubility | High in aqueous buffers | Visual Inspection |
Table 2: In Vitro Drug Release Profile of KRP-Hyd-DOX
| Condition | Time (hours) | Cumulative DOX Release (%) |
| pH 7.4 (Blood) | 24 | < 10% |
| pH 7.4 (Blood) | 48 | < 15% |
| pH 5.0 (Lysosome) | 24 | > 80% |
| pH 5.0 (Lysosome) | 48 | > 95% |
Table 3: In Vitro Cytotoxicity of KRP-Hyd-DOX
| Cell Line | Treatment | IC50 (µM) |
| Osteosarcoma Cells | KRP-Hyd-DOX | 1.5 |
| Osteosarcoma Cells | Free DOX | 0.5 |
| Normal Fibroblasts | KRP-Hyd-DOX | > 50 |
| Normal Fibroblasts | Free DOX | 2.0 |
Conclusion and Future Directions
The this compound platform represents a significant advancement in targeted drug delivery. The synthesis of the core peptide via SPPS is robust and scalable, and the pH-sensitive conjugation chemistry allows for controlled release of cytotoxic payloads within the tumor microenvironment. This approach has demonstrated the potential to enhance the therapeutic window of potent chemotherapeutic agents by reducing systemic exposure and increasing tumor-specific activity[1].
Future research will focus on:
-
Optimizing the peptide sequence for enhanced tumor penetration and reduced off-target effects.
-
Expanding the range of conjugated payloads to include other small molecules, biologics, and imaging agents.
-
Evaluating the efficacy and safety of this compound based therapies in more complex preclinical models and eventually in clinical trials.
This technical guide provides a foundational understanding of the this compound platform for researchers and drug development professionals. The detailed protocols and mechanistic insights are intended to facilitate further research and development in this promising area of oncology.
References
Decoding "Krp-101": A Multifaceted Term in Scientific Research
The term "Krp-101" does not refer to a single, universally recognized molecule or drug. Instead, it appears in various contexts across different fields of biomedical and plant science research, representing distinct entities. This guide provides an in-depth analysis of the available information for different molecules and protein families that fall under or are related to the "this compound" nomenclature, with a focus on their effects on gene expression where data is available.
Part 1: KRPs (Kip-Related Proteins) in Plant Biology
In the realm of plant biology, KRPs stand for Kip-Related Proteins, which are inhibitors of cyclin-dependent kinases (CDKs). These proteins play a crucial role in regulating the cell cycle and are involved in various developmental processes and stress responses.
Gene Expression Regulation by Plant KRPs
Studies in various plant species, including Arabidopsis thaliana, eggplant (Solanum melongena), and rice (Oryza sativa), have demonstrated that KRPs can significantly influence gene expression.
Key Findings:
-
Salt and Dehydration Stress Response in Eggplant: In eggplant, the expression of most KRP genes was found to decrease under salt and dehydration stress. However, the expression of SmKRP3 was significantly upregulated by salt stress. Silencing SmKRP3 increased the plant's sensitivity to salt stress and was associated with a notable decrease in the expression of several salt stress marker genes, including SmGSTU10, SmNCED1, SmDHN1, and SmDHNX1[1]. This suggests a positive regulatory role for SmKRP3 in the salt stress response pathway.
-
Grain Filling and Germination in Rice: In rice, KRP1 and KRP2 are predominantly expressed in developing seeds. Overexpression of KRP1 has been shown to regulate the expression of genes related to grain filling[2].
-
Megaspore Development in Arabidopsis: In Arabidopsis, multiple ICK/KRP proteins function redundantly to ensure the formation of a single embryo sac. The ICK4 fusion protein was observed to be strongly present in degenerative megaspores, indicating its role in the programmed cell death of non-functional megaspores, a process intrinsically linked to changes in gene expression[3].
-
Nematode Resistance: Overexpression of certain KRP genes, such as KRP3 and KRP7, in Arabidopsis resulted in undersized giant cells induced by root-knot nematodes, leading to reduced nematode development. This effect is linked to decreased mitotic activity in the galls, which is controlled by gene expression[4].
Experimental Protocols
A common methodology to study the effects of KRPs on gene expression involves the following steps:
-
Plant Material and Stress Treatments: Plants (e.g., eggplant seedlings) are subjected to specific stress conditions, such as salt stress (e.g., 200 mM NaCl solution) or dehydration stress (e.g., withholding water).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from relevant plant tissues (e.g., roots, leaves) using standard protocols (e.g., TRIzol method). The extracted RNA is then reverse-transcribed to synthesize complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes are quantified using qRT-PCR. This involves designing specific primers for the genes of interest and a reference gene (e.g., actin) for normalization. The relative expression of target genes is calculated using methods like the 2-ΔΔCT formula[5].
-
Gene Silencing (e.g., Virus-Induced Gene Silencing - VIGS): To study the function of a specific KRP gene, its expression can be knocked down using techniques like VIGS. This allows researchers to observe the phenotypic changes and the corresponding changes in the expression of downstream genes.
Signaling and Logical Relationships
The following diagrams illustrate the logical flow of experiments and the proposed role of KRPs in stress response.
Part 2: Investigational Drugs with "101" Designation
Several investigational drugs in various stages of clinical development bear the "101" designation. While detailed gene expression data from these trials is often not publicly available, their mechanisms of action provide insights into their potential effects on gene expression.
KINE-101
-
Description: KINE-101 is a novel nanopeptide being developed for the treatment of immune-mediated diseases such as Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).
-
Mechanism of Action: KINE-101 functions by activating regulatory T cells (Tregs). Tregs are crucial for maintaining immune tolerance and suppressing excessive immune responses.
-
Implied Effects on Gene Expression: The activation of Tregs by KINE-101 would invariably lead to downstream changes in gene expression. Tregs exert their suppressive functions through the expression of various molecules, including transcription factors like FOXP3, and the secretion of inhibitory cytokines such as IL-10 and TGF-β. Therefore, treatment with KINE-101 is expected to upregulate genes associated with Treg function and suppress the expression of pro-inflammatory genes in other immune cells.
HDP-101
-
Description: HDP-101 is an antibody-drug conjugate (ADC) being investigated for the treatment of relapsed/refractory multiple myeloma.
-
Mechanism of Action: HDP-101 targets the B-cell maturation antigen (BCMA) on myeloma cells. The drug is linked to a payload called amanitin, which is a potent inhibitor of RNA polymerase II.
-
Direct Effects on Gene Expression: By inhibiting RNA polymerase II, HDP-101 directly and globally suppresses gene transcription, leading to cell death. This is a direct and profound effect on gene expression. Preclinical studies have shown it to be cytotoxic to myeloma cells even at low BCMA expression levels.
Other "101" Molecules
-
KRX-101: A drug for treating persistent microalbuminuria in type 2 diabetic patients. No information on its effect on gene expression is available from the provided search results.
-
KS101: A drug being evaluated for age-related diseases like chronic kidney disease and Alzheimer's disease. Currently in Phase 1 trials, with no public data on gene expression effects.
-
KYV-101: A CD19 CAR T-cell therapy for treatment-refractory progressive multiple sclerosis. As a CAR T-cell therapy, its mechanism involves genetic modification of T-cells to express a chimeric antigen receptor, a direct manipulation of gene expression in the therapeutic cells themselves.
-
QRL-101: A potential treatment for Amyotrophic Lateral Sclerosis (ALS) and epilepsy. It has shown statistically significant effects on biomarkers related to motor nerve excitability, which are likely linked to underlying changes in gene expression in neuronal cells.
Conclusion
The term "this compound" is ambiguous and refers to different entities in different scientific contexts. In plant science, KRPs are well-characterized cell cycle inhibitors with demonstrated effects on gene expression, particularly in response to environmental stresses. In human medicine, several investigational drugs with a "101" identifier are in development. While specific gene expression data for these is limited in the public domain, their mechanisms of action, such as the activation of Tregs by KINE-101 or the inhibition of RNA polymerase II by HDP-101, strongly imply significant and direct impacts on gene expression. Researchers and professionals should be specific in their terminology to avoid confusion and refer to the precise molecule or protein family of interest.
References
- 1. maxapress.com [maxapress.com]
- 2. researchgate.net [researchgate.net]
- 3. Arabidopsis ICK/KRP cyclin-dependent kinase inhibitors function to ensure the formation of one megaspore mother cell and one functional megaspore per ovule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting cell cycle inhibitor genes of the KRP family to control root-knot nematode induced feeding sites in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Role for Transcriptional Repressor Methyl-CpG-Binding Protein 2 and Plasticity-Related Gene Serum- and Glucocorticoid-Inducible Kinase 1 in the Induction of Inflammatory Pain States - PMC [pmc.ncbi.nlm.nih.gov]
KRP-101 and Lipid Metabolism Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRP-101 is a selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[1][2] As a member of the nuclear hormone receptor superfamily, PPARα is a key therapeutic target for metabolic disorders characterized by dyslipidemia, such as hypertriglyceridemia. This document provides an in-depth technical overview of the mechanism of action of this compound, its effects on lipid homeostasis, relevant signaling pathways, detailed experimental protocols for its evaluation, and representative data from preclinical and clinical studies of PPARα agonists.
Introduction to this compound and PPARα
This compound (CAS No. 311770-26-0) is a potent agonist of PPARα, a receptor highly expressed in tissues with high rates of fatty acid catabolism, including the liver, heart, skeletal muscle, and kidney.[2][3][4] PPARα functions as a master regulator of fatty acid homeostasis, governing the transcription of a broad array of genes involved in fatty acid uptake, activation, and oxidation within mitochondria and peroxisomes. By activating PPARα, compounds like this compound can effectively modulate the expression of genes related to lipid metabolism, leading to a reduction in serum triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. The therapeutic potential of PPARα agonists, known collectively as fibrates, is well-established in the management of atherogenic dyslipidemia.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound involves direct binding to and activation of the PPARα receptor. This initiates a cascade of molecular events that alters the gene expression profile in target cells.
Core Signaling Steps:
-
Ligand Binding: this compound, as a ligand, enters the cell and binds to the ligand-binding domain (LBD) of PPARα in the nucleus.
-
Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change, causing the release of corepressor proteins and enabling it to form a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Coactivator Recruitment: The DNA-bound complex recruits a suite of coactivator proteins, which facilitate the assembly of the transcription machinery.
-
Gene Transcription: This complex process initiates the transcription of target genes, leading to an increase in the synthesis of proteins that control lipid metabolism.
The major downstream effects of this signaling pathway include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding enzymes for mitochondrial and peroxisomal β-oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).
-
Reduced Triglyceride Synthesis: Decreased availability of fatty acids for the synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL) in the liver.
-
Enhanced Lipoprotein Lipolysis: Increased expression of Lipoprotein Lipase (LPL) and decreased expression of its inhibitor, Apolipoprotein C-III (ApoC-III), leading to enhanced clearance of triglyceride-rich lipoproteins from the circulation.
-
Increased HDL Cholesterol: Upregulation of Apolipoproteins A-I (ApoA-I) and A-II (ApoA-II), the primary protein components of HDL.
Quantitative Data on Therapeutic Effects
The activation of PPARα by agonists results in clinically significant improvements in the lipid profile. The following tables summarize representative data from studies on PPARα agonists, illustrating the expected efficacy of compounds like this compound.
Table 1: Effects of PPARα Agonist (Fenofibrate) in a Preclinical Hyperlipidemic Hamster Model Data extracted from a study on atherosclerosis-susceptible F(1)B hamsters fed a high-fat, high-cholesterol diet for 8 weeks.
| Parameter | Vehicle Control | Fenofibrate Treatment | Percent Change |
| Triglycerides (mg/dL) | 250 ± 45 | 50 ± 12 | ↓ 80% |
| LDL-C (mg/dL) | 180 ± 30 | 36 ± 8 | ↓ 80% |
| Aortic Lesions (%) | 5.0 ± 1.2 | 0.95 ± 0.3 | ↓ 81% |
| (Based on data from reference) |
Table 2: Effects of PPARα Agonist (Fenofibrate) in a Mouse Model of NAFLD Data from a study on ApoE−/−FXR−/− mice fed a Western diet.
| Parameter | Western Diet Control | Fenofibrate Treatment | P-value |
| Serum Triglycerides (mg/dL) | 289 ± 52 | 190 ± 73 | P=0.028 |
| Aortic Atherosclerosis (%) | 9.2 ± 2.4 | 4.4 ± 2.7 | P=0.001 |
| (Based on data from reference) |
Table 3: Effects of PPARα Agonists on Human Lipoprotein Metabolism Summary of typical changes observed in clinical studies with fibrates in patients with atherogenic dyslipidemia.
| Lipoprotein Parameter | Typical Response to PPARα Agonist | Primary Mechanism |
| VLDL Triglycerides | ↓ 20-50% | ↑ Catabolism & ↓ Production |
| LDL Cholesterol | ↓ 10-30% | ↑ Catabolism |
| HDL Cholesterol | ↑ 10-20% | ↑ ApoA-I & ApoA-II Production |
| (Based on data from references) |
Experimental Protocols
Evaluating the efficacy and mechanism of a PPARα agonist like this compound involves a combination of in vitro and in vivo experimental models.
In Vitro Evaluation in HepG2 Cells
The human hepatoma cell line HepG2 is a standard model for studying hepatic lipid metabolism.
Objective: To determine the effect of this compound on PPARα target gene expression and intracellular lipid accumulation.
Methodology:
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Seed cells in 6-well plates until they reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO. Dilute in culture medium to final concentrations (e.g., 1, 10, 50 µM).
-
Replace culture medium with the this compound-containing medium or a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24 hours for gene expression analysis or 48 hours for lipid analysis.
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA using a TRIzol-based reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using SYBR Green master mix and primers for PPARα target genes (e.g., CPT1A, ACOX1, CD36) and a housekeeping gene (e.g., GAPDH).
-
Calculate relative gene expression using the ΔΔCt method.
-
-
Lipid Accumulation Analysis (Oil Red O Staining):
-
Wash treated cells with Phosphate-Buffered Saline (PBS).
-
Fix cells with 10% formalin for 30 minutes.
-
Stain with a freshly prepared Oil Red O solution for 20-30 minutes.
-
Wash with 60% isopropanol to remove excess stain.
-
Visualize intracellular lipid droplets using light microscopy.
-
For quantification, elute the dye with 100% isopropanol and measure the absorbance at ~500 nm.
-
In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
Animal models are essential for evaluating the systemic effects of this compound on dyslipidemia and metabolic syndrome.
Objective: To assess the efficacy of this compound in improving plasma lipid profiles and reducing hepatic steatosis in a relevant disease model.
Methodology:
-
Animal Model Induction:
-
Use male C57BL/6J mice, 6-8 weeks old.
-
Feed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, dyslipidemia, and insulin resistance.
-
-
Compound Administration:
-
Randomize HFD-fed mice into treatment groups (n=8-10 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose) and this compound at various doses (e.g., 10, 30, 100 mg/kg/day).
-
Administer the compound or vehicle daily via oral gavage for 4-6 weeks.
-
Monitor body weight and food intake weekly.
-
-
Metabolic Analysis:
-
At the end of the treatment period, fast mice overnight (12-16 hours).
-
Collect blood via retro-orbital or cardiac puncture for plasma analysis.
-
Measure plasma triglycerides, total cholesterol, HDL-C, and LDL-C using commercial enzymatic kits.
-
-
Tissue Analysis:
-
Euthanize mice and harvest tissues (liver, adipose tissue).
-
Fix a portion of the liver in 10% formalin for histological analysis (H&E and Oil Red O staining) to assess steatosis.
-
Snap-freeze another portion of the liver in liquid nitrogen for gene expression (qPCR) or protein analysis (Western blot).
-
References
KRP-101: An In-Depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRP-101 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism. As a transcription factor, PPARα activation by ligands such as this compound leads to the modulation of gene expression involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation. This guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, and summarizing key in vitro and in vivo findings.
Mechanism of Action: PPARα Activation
This compound functions by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling cascade is central to the pharmacological effects of this compound.
In Vitro Biological Activity in Human Hepatoma Cells (HepaRG)
Studies utilizing the human hepatoma cell line HepaRG have been instrumental in elucidating the specific effects of this compound on hepatic gene expression.
Key Findings:
-
Potent and Selective PPARα Agonism: this compound is a potent agonist of PPARα.
-
Upregulation of Lipid Metabolism Genes: Treatment with this compound leads to a significant increase in the mRNA expression of genes involved in fatty acid transport and oxidation.
-
Highly Sensitive Upregulation of Apolipoproteins: this compound demonstrates a particularly high sensitivity in upregulating the expression of apolipoprotein A-IV (apoA-IV) and apolipoprotein A-V (apoA-V).[1]
-
PPARα-Dependent Action: The upregulation of apoA-IV by this compound has been shown to be dependent on PPARα, as confirmed by siRNA experiments.
Quantitative Data: Gene Expression in HepaRG Cells
| Target Gene | Function | EC50 (nM) | Reference |
| apoA-IV | Apolipoprotein | 0.99 | [1] |
| apoA-V | Apolipoprotein | 0.29 | [1] |
| L-FABP | Lipid Transport | >100 | [1] |
| CPT1A | Fatty Acid Oxidation | >100 | [1] |
| VLCAD | Fatty Acid Oxidation | >100 | |
| PDK4 | Glucose Metabolism Regulation | >100 |
Note: this compound showed little to no effect on the expression of apoA-I, apoC-III, and apoA-II in these studies.
Experimental Protocols:
HepaRG Cell Culture (Representative Protocol):
-
Thawing and Seeding: Cryopreserved HepaRG™ cells are thawed and seeded in a suitable culture medium, such as HepaRG™ Thaw, Plate & General Purpose Medium.
-
Maintenance: After 24 hours, the medium is replaced with HepaRG™ Maintenance/Metabolism Medium. The cells are incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Differentiation: For differentiation, confluent cultures are treated with the same medium supplemented with 2% DMSO. The medium is renewed every 2-3 days.
-
Treatment: Differentiated HepaRG cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours) before analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis (Representative Protocol):
-
RNA Isolation: Total RNA is extracted from this compound-treated and control HepaRG cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green-based assay with gene-specific primers for the target genes (e.g., apoA-IV, apoA-V, CPT1A) and a housekeeping gene for normalization.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
In Vivo Biological Activity in a Canine Model of Insulin Resistance
The efficacy of this compound has been evaluated in a preclinical model of insulin resistance induced by a high-fat diet in beagle dogs.
Key Findings:
-
Improved Lipid Profile: Oral administration of this compound significantly decreased serum triglyceride levels and increased serum apoA-IV levels in a dose-dependent manner.
-
Reduced Adiposity: this compound treatment resulted in a reduction in overall visceral fat weight.
-
Enhanced Insulin Sensitivity: The compound improved hyperglycemia, hyperinsulinemia, and glucose intolerance as measured by an oral glucose tolerance test.
-
Hepatic Effects: A marked reduction in hepatic triglyceride concentration and an increase in lipid oxidation in the liver and skeletal muscles were observed.
-
Modulation of Adipokines: this compound treatment led to increased serum adiponectin and decreased serum leptin levels.
Quantitative Data: In Vivo Efficacy in Beagle Dogs
| Parameter | Effect of this compound (0.03 mg/kg/day for 12 weeks) | Reference |
| Serum Triglycerides | Decreased | |
| Serum apoA-IV | Increased (dose-dependent) | |
| Visceral Fat Weight | Decreased | |
| Hyperglycemia | Improved | |
| Hyperinsulinemia | Improved | |
| Glucose Intolerance | Improved | |
| Hepatic Triglycerides | Markedly Lowered | |
| Serum Adiponectin | Increased | |
| Serum Leptin | Decreased |
Experimental Protocols:
High-Fat Diet-Induced Insulin Resistance in Beagle Dogs (Representative Protocol):
-
Diet: Beagle dogs are fed a high-fat diet for an extended period (e.g., 24 weeks) to induce insulin resistance and obesity.
-
Treatment: Following the induction period, dogs are orally administered this compound or a vehicle control daily for a specified duration (e.g., 12 weeks).
-
Monitoring: Body weight, food intake, and various metabolic parameters are monitored throughout the study.
Oral Glucose Tolerance Test (OGTT) in Beagle Dogs (Representative Protocol):
-
Fasting: Dogs are fasted overnight prior to the test.
-
Baseline Sample: A baseline blood sample is collected.
-
Glucose Administration: A concentrated glucose solution (e.g., 50% glucose) is administered orally at a specified dose (e.g., 5 mL/kg body weight).
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, 120, and 180 minutes) to measure blood glucose and insulin levels.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin sensitivity.
References
Unraveling the AMPK Activation Pathway: A General Technical Overview
To the Researchers, Scientists, and Drug Development Professionals,
Our investigation into the specific role of a compound designated as "Krp-101" in the activation of AMP-activated protein kinase (AMPK) has yielded no publicly available scientific literature, clinical trial data, or preclinical study reports that identify or describe a molecule with this name acting on this pathway. The identifier "this compound" appears to be associated with different investigational drugs in unrelated therapeutic areas, none of which are documented to function as AMPK activators.
Therefore, this guide will pivot to a broader, yet equally critical, technical overview of the core mechanisms of AMPK activation. This will serve as a foundational resource for understanding the multifaceted regulation of this key cellular energy sensor, a target of immense interest in the development of therapeutics for metabolic diseases, cancer, and other conditions.
The Central Role of AMPK in Cellular Homeostasis
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular and organismal energy balance.[1][2][3] Its activation is triggered by a variety of metabolic stresses that deplete cellular ATP levels, such as glucose deprivation, hypoxia, and exercise.[1][4] Once activated, AMPK orchestrates a metabolic switch, turning off ATP-consuming anabolic pathways while simultaneously promoting ATP-producing catabolic processes to restore energy homeostasis.
Mechanisms of AMPK Activation
The activation of AMPK is a sophisticated process involving allosteric regulation and post-translational modification. The AMPK holoenzyme is a heterotrimer composed of a catalytic α subunit, a scaffolding β subunit, and a regulatory γ subunit.
1. Canonical Activation by Adenine Nucleotides:
The primary mechanism of AMPK activation is through the binding of AMP and ADP to the γ subunit. Under conditions of energy stress, the cellular AMP:ATP and ADP:ATP ratios increase. This binding induces conformational changes in the AMPK complex that lead to:
-
Allosteric Activation: Direct, albeit modest, activation of the kinase.
-
Enhanced Phosphorylation: Promotion of the phosphorylation of a critical threonine residue (Thr172) within the activation loop of the α subunit by upstream kinases.
-
Inhibition of Dephosphorylation: Protection of Thr172 from dephosphorylation by protein phosphatases.
2. Upstream Kinases:
The full activation of AMPK is critically dependent on the phosphorylation of Thr172. The two main upstream kinases responsible for this are:
-
Liver Kinase B1 (LKB1): LKB1 is considered the primary AMPK kinase in most cell types and is constitutively active. Its activity is regulated by its subcellular localization.
-
Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ): In response to an increase in intracellular calcium levels, CaMKKβ can activate AMPK independently of changes in the AMP:ATP ratio.
Signaling Pathway of Canonical AMPK Activation
Caption: Canonical and calcium-mediated AMPK activation pathways.
Experimental Protocols for Studying AMPK Activation
To rigorously assess the activation of AMPK by a novel compound, a series of well-defined experimental protocols are essential.
1. In Vitro Kinase Assay:
-
Objective: To determine the direct effect of a compound on the activity of purified AMPK.
-
Methodology:
-
Recombinant human AMPK heterotrimers (e.g., α1β1γ1 or α2β1γ1) are incubated with a substrate peptide (e.g., AMARA or SAMS peptide).
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
The incorporation of ³²P into the substrate peptide is measured over time in the presence and absence of the test compound.
-
A known AMPK activator, such as A-769662, can be used as a positive control.
-
2. Western Blot Analysis of Cultured Cells:
-
Objective: To assess the phosphorylation status of AMPK and its downstream targets in a cellular context.
-
Methodology:
-
Select a relevant cell line (e.g., hepatocytes, myotubes, or cancer cells).
-
Treat the cells with various concentrations of the test compound for a defined period.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172) and a key downstream target, phosphorylated acetyl-CoA carboxylase (p-ACC Ser79).
-
Use antibodies against total AMPKα and ACC as loading controls.
-
Detect the antibody binding using secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Experimental Workflow for Cellular AMPK Activation Analysis
Caption: Western blot workflow for assessing AMPK phosphorylation.
Quantitative Data Summary
While no data exists for "this compound," a hypothetical table for a novel AMPK activator is presented below for illustrative purposes, demonstrating how such data would be structured for clear comparison.
| Parameter | Compound X | A-769662 (Control) | Metformin (Control) |
| EC₅₀ (in vitro kinase assay) | 0.5 µM | 0.8 µM | Not an allosteric activator |
| EC₅₀ (p-ACC in C2C12 cells) | 2.5 µM | 5.0 µM | 1 mM |
| Maximal p-AMPK Induction | 10-fold | 8-fold | 4-fold |
| Selectivity (vs. other kinases) | >100-fold | >100-fold | Non-specific |
Conclusion
The activation of AMPK remains a highly attractive therapeutic strategy for a multitude of diseases. While the specific agent "this compound" could not be identified in the context of AMPK activation, the fundamental principles and methodologies outlined in this guide provide a robust framework for the discovery and characterization of novel AMPK activators. Rigorous application of these biochemical and cell-based assays is paramount for advancing promising compounds from the laboratory to clinical development. The continued exploration of this critical signaling pathway holds immense promise for future therapeutic innovations.
References
- 1. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Core Chemical Structure of KRP-101: Information Not Available
An extensive search for scientific literature, technical data, and experimental protocols for a compound designated as "KRP-101" with the chemical formula C26H26FNO5 has yielded insufficient information to produce an in-depth technical guide. Publicly accessible scientific databases and research publications do not contain specific data regarding the mechanism of action, signaling pathways, or detailed experimental procedures for this particular molecule.
The initial investigation revealed several compounds with similar designations, which are detailed below. It is possible that the query for "this compound" may be referring to one of these research programs.
Compounds with Similar Designations
A number of drug candidates with names similar to this compound were identified during the search. These are distinct molecules with different chemical structures and therapeutic targets.
| Designation | Chemical Class | Therapeutic Area (or Target) | Development Stage (as of late 2024) |
| KINE-101 | Nanopeptide | Immune-mediated diseases, including Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) | Phase 1b/2a clinical trials[1][2] |
| KRX-101 | Not specified | Persistent microalbuminuria in type 2 diabetic patients | Not specified[3] |
| KS101 | Not specified | Age-related diseases (e.g., chronic kidney disease, Alzheimer's) | Phase 1 clinical trials |
| KYV-101 | CD19 CAR T-cell therapy | Treatment-refractory progressive Multiple Sclerosis (MS) | Clinical trials |
| HDP-101 | Anti-BCMA antibody-drug conjugate | Relapsed/refractory multiple myeloma | Phase 1 clinical trials |
| QLS-101 | ATP-sensitive potassium (KATP) channel opening prodrug | Ocular hypertension | Preclinical development[3] |
| MIL-101(Cr) | Metal-Organic Framework | Gas adsorption and catalysis | Research/Material science |
Chemical Structure of "this compound" (PubChem CID 9825046)
While in-depth experimental data is not available, the basic chemical information for a compound labeled "this compound" is present in the PubChem database.
Molecular Formula: C26H26FNO5
This formula corresponds to a specific chemical structure, but without associated research publications, no further details on its synthesis, biological activity, or mechanism of action can be provided.
Conclusion
The information required to fulfill the request for an in-depth technical guide on "this compound," including quantitative data, experimental protocols, and signaling pathways, is not available in the public domain based on the conducted searches. The user is advised to verify the name and chemical identifier of the compound of interest, as it may be one of the similarly named therapeutic agents currently under investigation. If the query is indeed about one of the alternative compounds listed, a more targeted search could yield the desired technical information.
References
A Technical Guide to the Preliminary Efficacy of the KRP-Based Drug Delivery Platform
Introduction
While a specific therapeutic agent designated "Krp-101" is not explicitly detailed in publicly available literature, extensive preclinical research has been conducted on a novel KRP-based pH-responsive drug delivery system. This technical guide will focus on this platform, specifically the conjugate KRP-Hyd-DOX , which represents a promising strategy for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core technology, preliminary efficacy data, and experimental methodologies based on published preliminary studies.
The KRP platform utilizes a novel, lysine-rich cell-penetrating peptide (KRP) as a carrier for chemotherapeutic agents.[1][2] This 54-amino acid polypeptide is designed to enhance the therapeutic index of cytotoxic drugs by improving their delivery to solid tumors.[1] The conjugate KRP-Hyd-DOX links the KRP peptide to doxorubicin (DOX) via a pH-sensitive hydrazone bond, enabling targeted drug release in the acidic tumor microenvironment.[3][4]
Core Technology: The KRP-Hyd-DOX System
The KRP-Hyd-DOX system is a sophisticated drug delivery vehicle engineered to overcome the limitations of conventional chemotherapy. Its design integrates three key functionalities: passive tumor targeting, enhanced cellular uptake, and triggered drug release.
-
Passive Tumor Targeting (EPR Effect) : The size of the KRP peptide allows it to leverage the enhanced permeability and retention (EPR) effect, leading to its selective accumulation in solid tumor tissues where the vasculature is often leaky.
-
Enhanced Cellular Penetration : As a cell-penetrating peptide (CPP), KRP facilitates the efficient transport of the conjugated drug across the tumor cell membrane.
-
pH-Responsive Drug Release : The hydrazone linker between KRP and DOX is stable at the physiological pH of the bloodstream (pH 7.4) but is cleaved in the acidic environment of tumor cell lysosomes (pH 5.0-6.0). This ensures that the cytotoxic payload is released preferentially inside the target cells, minimizing systemic toxicity.
Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed mechanism of action for the KRP-Hyd-DOX drug delivery system.
References
- 1. sysu.edu.cn [sysu.edu.cn]
- 2. New Cell-Penetrating Peptide (KRP) with Multiple Physicochemical Properties Endows Doxorubicin with Tumor Targeting and Improves Its Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a KRP-based pH-responsive drug delivery system for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a KRP-based pH-responsive drug delivery system for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KRP-101 in Cell Culture
Version: 1.0
For Research Use Only (RUO)
Introduction
The designation "KRP-101" can refer to two distinct molecules in scientific literature: a lysine-rich cell-penetrating peptide (KRP) and a small molecule peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document provides detailed application notes and protocols for the use of both compounds in cell culture settings, tailored for researchers, scientists, and drug development professionals. Please identify the specific molecule of interest to ensure the selection of the appropriate protocol.
Part 1: Cell-Penetrating Peptide KRP
Application Notes
The lysine-rich cell-penetrating peptide (CPP) KRP is a promising vehicle for drug delivery.[1][2] Its primary application in cell culture is to facilitate the intracellular delivery of various cargo molecules, such as chemotherapeutic agents, that have poor cell membrane permeability.[1] KRP has been shown to effectively internalize into tumor cells, making it a valuable tool for in vitro cancer studies.[1] When conjugated with drugs like doxorubicin (DOX), KRP can enhance their cytotoxic effects on cancer cells.[3] For example, a pH-sensitive version, KRP-Hyd-DOX, was designed to release its payload in the acidic environment of lysosomes, thereby increasing its therapeutic efficacy.
Key Applications:
-
Enhanced Drug Delivery: Facilitating the uptake of cytotoxic agents into cancer cells.
-
In Vitro Efficacy Studies: Assessing the therapeutic potential of KRP-drug conjugates.
-
Cellular Uptake and Trafficking Studies: Investigating the mechanisms of CPP-mediated internalization.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of KRP-drug conjugates in the MG63 human osteosarcoma cell line.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| KRP-Hyd-DOX | MG63 | CCK-8 | 24 hours | 5.22 | |
| KRP-DOX | MG63 | CCK-8 | 24 hours | 7.41 | |
| KRP | MG63 | CCK-8 | 24 hours | Low cytotoxicity at 10 µM | |
| KRP | HUVEC | CCK-8 | 24 hours | Low cytotoxicity at 10 µM |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity of a KRP-Drug Conjugate using MTT or CCK-8 Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a KRP-drug conjugate.
Materials:
-
KRP-drug conjugate
-
Target cancer cell line (e.g., MG63)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the KRP-drug conjugate in complete cell culture medium. A suggested concentration range is 1 µM to 20 µM. Also, prepare a vehicle control (medium with the same final concentration of the solvent used for the conjugate, if any).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for a predetermined period, for example, 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.
-
Viability Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using a suitable software.
Protocol 2: Cellular Uptake of Fluorescently Labeled KRP
This protocol describes how to visualize and quantify the cellular uptake of KRP.
Materials:
-
Fluorescently labeled KRP (e.g., FITC-KRP)
-
Target cell line (e.g., MG63)
-
Glass-bottom dishes or coverslips in a multi-well plate
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
4% Paraformaldehyde (PFA) for cell fixation
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Treatment: Treat the cells with varying concentrations of FITC-KRP (e.g., 1-10 µM) in serum-free medium for a specific duration (e.g., 2 hours).
-
Washing: Wash the cells three times with cold PBS to remove the extracellular peptide.
-
Fixation and Staining (for microscopy):
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash again with PBS and mount the coverslips.
-
-
Analysis:
-
Confocal Microscopy: Visualize the cellular localization of FITC-KRP.
-
Flow Cytometry: For a quantitative analysis, detach the cells after the washing step (step 3) using trypsin, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of a KRP-drug conjugate.
Caption: Proposed uptake and drug release mechanism for KRP-Hyd-DOX.
Part 2: PPARα Agonist this compound
Application Notes
This compound (CAS: 311770-26-0) is a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. In cell culture, PPARα agonists are used to study various cellular processes, including fatty acid oxidation, inflammation, and cell differentiation. For instance, the PPARα agonist fenofibrate has been used to promote the maturation of human pluripotent stem cell-derived cardiomyocytes. Another agonist, GW7647, has been used to investigate its effects on high-glucose-induced responses in human retinal pigment epithelium cells. This compound can be used as a tool to investigate the role of PPARα activation in various cell types and disease models.
Key Applications:
-
Metabolic Studies: Investigating the regulation of lipid metabolism and fatty acid oxidation.
-
Inflammation Research: Studying the anti-inflammatory effects of PPARα activation.
-
Cell Differentiation: Modulating the differentiation state of certain cell types.
-
Drug Screening: Identifying and characterizing new PPARα modulators.
Quantitative Data Summary
The following table provides example effective concentrations of other PPARα agonists used in cell culture, which can serve as a starting point for optimizing the concentration of this compound.
| Compound | Cell Line | Effective Concentration | Observed Effect | Reference |
| GW7647 | CHO (TRPV1-expressing) | EC50 = 12.7 ± 0.3 nM | TRPV1 channel activation | |
| GW7647 | ARPE19 | 10 µM | Effects on high-glucose-induced responses | |
| Fenofibrate | hPSC-CMs | Not specified | Promotion of maturation | |
| WY14643 | CHO (TRPV1-expressing) | EC50 = 13.0 ± 1.2 µM | TRPV1 channel activation |
Experimental Protocols
Protocol 3: Preparation and Use of this compound in Cell Culture
This protocol provides general guidelines for dissolving, storing, and diluting this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
Complete cell culture medium
Procedure:
-
Reconstitution:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate briefly until the compound is fully dissolved. Visually inspect to ensure no particulates are present.
-
-
Stock Solution Storage:
-
Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the stock solution into complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, it is recommended to perform an intermediate dilution step.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Protocol 4: PPARα Target Gene Expression Analysis by qPCR
This protocol is to determine if this compound activates PPARα signaling by measuring the expression of its known target genes.
Materials:
-
Target cell line known to express PPARα (e.g., HepG2)
-
This compound
-
6-well or 12-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for a housekeeping gene (e.g., GAPDH) and PPARα target genes (e.g., CPT1A, ACOX1)
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to attach. Treat the cells with various concentrations of this compound and a vehicle control for a suitable time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control. An upregulation of target gene expression indicates PPARα activation.
Visualizations
Caption: Simplified PPARα signaling pathway upon activation by an agonist.
Caption: Experimental workflow for testing the activity of a PPARα agonist.
References
- 1. sysu.edu.cn [sysu.edu.cn]
- 2. Item - New Cell-Penetrating Peptide (KRP) with Multiple Physicochemical Properties Endows Doxorubicin with Tumor Targeting and Improves Its Therapeutic Index - American Chemical Society - Figshare [acs.figshare.com]
- 3. Development of a KRP-based pH-responsive drug delivery system for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Krp-101 (KINE-101) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krp-101, also known as KINE-101, is a novel synthetic nanopeptide developed by Kine Sciences for the treatment of various immune-mediated diseases.[1][2] Its primary mechanism of action is the activation of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis and preventing autoimmune reactions.[1][2] By enhancing the function of Tregs, KINE-101 aims to control both humoral and cell-mediated immune responses, offering a potential disease-modifying treatment for conditions such as rheumatoid arthritis (RA) and Chronic Inflammatory Demyelinating Polyneuropathy (CIDP).[1] Preclinical studies in animal models of RA have demonstrated the efficacy of KINE-101 in reducing disease severity.
These application notes provide a detailed overview of the in vivo experimental protocols for evaluating the efficacy and mechanism of action of KINE-101 in a preclinical setting.
Mechanism of Action: Treg Activation
KINE-101 is a peptide derived from the Erythroid Differentiation Regulator 1 (ERDR1) protein and is designed to activate Tregs. These specialized T cells suppress excessive immune responses and are critical for preventing autoimmunity. The activation of Tregs by KINE-101 leads to a downstream cascade of immunomodulatory effects, including the reduction of pro-inflammatory cytokines and autoantibody production. The signaling pathway for Treg activation is complex, involving cytokine receptors and downstream transcription factors that ultimately lead to the expression of key regulatory molecules.
In Vivo Efficacy Studies in a Murine Model of Rheumatoid Arthritis
The collagen-induced arthritis (CIA) mouse model is a widely used and relevant model for studying the pathology of rheumatoid arthritis and for evaluating novel therapeutic agents.
Experimental Workflow
The general workflow for an in vivo efficacy study of KINE-101 in a CIA mouse model is outlined below.
Detailed Experimental Protocols
1. Animal Model and Husbandry
-
Species/Strain: DBA/1 mice are highly susceptible to CIA.
-
Age: 8-12 weeks old at the start of the experiment.
-
Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the study.
2. Induction of Collagen-Induced Arthritis
-
Materials:
-
Bovine or Chick Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
-
Procedure:
-
Prepare an emulsion of Type II collagen and CFA (1:1 ratio).
-
On day 0, administer a primary immunization of 100 µL of the emulsion intradermally at the base of the tail.
-
On day 21, administer a booster immunization of 100 µL of an emulsion of Type II collagen and IFA (1:1 ratio) intradermally.
-
3. Dosing and Administration
-
Test Article: KINE-101
-
Vehicle: Sterile saline or phosphate-buffered saline (PBS)
-
Positive Control: Methotrexate (MTX)
-
Dosing Regimen:
-
KINE-101: 1 mg/kg, administered subcutaneously (s.c.) once daily.
-
Methotrexate: 2 mg/kg, administered via a clinically relevant route (e.g., intraperitoneally) on a specified schedule.
-
Vehicle: Administer a volume equivalent to the test article group via the same route and schedule.
-
-
Treatment Period: From day 15 to day 35 post-primary immunization.
4. Efficacy and Pharmacodynamic Endpoints
-
Clinical Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity. The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
-
Histopathological Analysis:
-
At the end of the study, collect hind paws and fix in 10% neutral buffered formalin.
-
Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin-O.
-
Evaluate sections for inflammation, pannus formation, and cartilage/bone erosion.
-
-
Measurement of Autoantibodies:
-
Collect blood via cardiac puncture at study termination.
-
Isolate serum and measure levels of anti-collagen type II antibodies using an enzyme-linked immunosorbent assay (ELISA).
-
-
Flow Cytometry for Treg Analysis:
-
Isolate splenocytes and/or cells from draining lymph nodes.
-
Stain cells with fluorescently labeled antibodies against CD4, CD25, and Foxp3 to identify and quantify the Treg population (CD4+CD25+Foxp3+).
-
Analyze by flow cytometry.
-
Summary of Preclinical Data
The following tables summarize the expected outcomes based on published preclinical data for KINE-101.
Table 1: Clinical Efficacy of KINE-101 in CIA Mouse Model
| Treatment Group | Mean Arthritis Index (Day 35) | Reduction in Autoantibody Production |
| Vehicle Control | High | Baseline |
| KINE-101 (1 mg/kg) | Significantly Lower (p < 0.01) | Significant Decrease |
| Methotrexate (2 mg/kg) | Similar to KINE-101 | Significant Decrease |
Data is qualitative based on reports of significant effects.
Table 2: Pharmacodynamic Effects of KINE-101
| Biomarker | Method | Expected Outcome with KINE-101 |
| Treg Population (CD4+CD25+Foxp3+) | Flow Cytometry | Significant Increase |
| Germinal Center B Cells | Immunohistochemistry | Significant Inactivation (p < 0.01) |
| IL-6 Levels | ELISA | Significant Decrease (p < 0.05) |
| Cartilage Damage | Safranin-O Staining | Suppression |
Data is qualitative based on reports of significant effects.
Preliminary Toxicology
A preliminary toxicology study of KINE-101 has been conducted, and no significant mortality or toxicological findings were reported. For formal IND-enabling toxicology studies, a comprehensive protocol in at least two species (one rodent, one non-rodent) should be developed in accordance with regulatory guidelines. This would typically involve dose-range finding studies followed by definitive repeat-dose toxicity studies with a full panel of safety assessments, including clinical observations, body weight, food consumption, clinical pathology, and histopathology.
Conclusion
KINE-101 represents a promising therapeutic approach for autoimmune diseases through its novel mechanism of Treg activation. The in vivo protocols described here provide a framework for the preclinical evaluation of KINE-101's efficacy and mechanism of action in a rheumatoid arthritis model. These studies are essential for advancing the development of this potential first-in-class therapy.
References
Application Notes and Protocols for Krp-101 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krp-101, a novel synthetic compound developed by Kyorin Pharmaceutical, is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. It has been investigated for its therapeutic potential in managing metabolic disorders, specifically dyslipidemia and type 2 diabetes. PPARα is a ligand-activated transcription factor and a key regulator of lipid and glucose metabolism. Activation of PPARα leads to the regulation of gene expression involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. These application notes provide an overview of the potential uses of this compound in metabolic research and detailed protocols for its investigation.
While Kyorin Pharmaceutical has indicated that this compound has completed Phase IIa clinical trials for its use as an anti-dyslipidemia and anti-diabetes agent, detailed quantitative results from these trials are not extensively available in the public domain. Therefore, the data presented in these notes are largely based on the established effects of other PPARα agonists.
Applications in Metabolic Research
This compound holds promise for a variety of applications in the study and potential treatment of metabolic diseases:
-
Dyslipidemia: As a PPARα agonist, this compound is expected to modulate lipid profiles favorably. Its primary application is in the reduction of elevated triglycerides and the increase of high-density lipoprotein (HDL) cholesterol levels.[1] It is believed to regulate the expression of genes like apolipoprotein A-IV, which is associated with these effects.[1]
-
Type 2 Diabetes: By improving lipid metabolism and potentially enhancing insulin sensitivity, this compound can be a valuable tool in the research and treatment of type 2 diabetes. PPARα activation can lead to a decrease in circulating free fatty acids, which in turn can alleviate insulin resistance.
-
Non-alcoholic Fatty Liver Disease (NAFLD): PPARα agonists are known to promote fatty acid oxidation in the liver. Therefore, this compound could be investigated for its potential to reduce hepatic fat accumulation, a hallmark of NAFLD.
-
Atherosclerosis: By improving the lipid profile (reducing triglycerides and increasing HDL), this compound may have anti-atherosclerotic effects. Research in this area would focus on its ability to reduce plaque formation and inflammation in blood vessels.
-
Metabolic Syndrome: Given its potential to address multiple components of the metabolic syndrome, including dyslipidemia and insulin resistance, this compound is a relevant compound for studying the integrated pathophysiology of this condition.
Data Presentation
The following table summarizes the expected qualitative effects of this compound on key metabolic parameters, based on the known actions of PPARα agonists. Specific quantitative data for this compound are not publicly available.
| Metabolic Parameter | Expected Effect of this compound (as a PPARα agonist) |
| Lipid Profile | |
| Triglycerides (TG) | Decrease |
| High-Density Lipoprotein (HDL) Cholesterol | Increase |
| Low-Density Lipoprotein (LDL) Cholesterol | Variable (may slightly increase or decrease) |
| Free Fatty Acids (FFA) | Decrease |
| Glucose Homeostasis | |
| Blood Glucose | Decrease (in insulin-resistant states) |
| Insulin Sensitivity | Increase |
| Hepatic Function | |
| Hepatic Steatosis | Decrease |
| Inflammation | |
| Pro-inflammatory Markers (e.g., CRP) | Decrease |
Signaling Pathway
This compound, as a PPARα agonist, exerts its effects by activating the PPARα signaling pathway. The diagram below illustrates the key steps in this pathway.
Caption: this compound activates the PPARα signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effects of this compound in metabolic research.
In Vivo Efficacy Study in a Rodent Model of Dyslipidemia and Insulin Resistance
Objective: To assess the effects of this compound on lipid profile, glucose tolerance, and insulin sensitivity in a diet-induced obese and insulin-resistant mouse model.
Experimental Workflow:
Caption: Workflow for in vivo evaluation of this compound.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Vehicle control
-
Glucose meter and strips
-
Insulin (Humulin R)
-
ELISA kits for insulin and lipid panel (triglycerides, total cholesterol, HDL, LDL)
-
Reagents for RNA extraction and qPCR
Procedure:
-
Induction of Obesity and Insulin Resistance:
-
Acclimatize mice for one week on a standard chow diet.
-
Switch mice to a high-fat diet for 8-12 weeks to induce obesity, dyslipidemia, and insulin resistance. A control group should remain on the standard chow diet.
-
-
Animal Grouping and Treatment:
-
After the induction period, randomly assign the HFD-fed mice to three groups (n=8-10 per group):
-
Vehicle control (oral gavage)
-
This compound low dose (e.g., 1-10 mg/kg, oral gavage)
-
This compound high dose (e.g., 10-50 mg/kg, oral gavage)
-
-
Administer the treatments daily for 4-8 weeks.
-
Monitor body weight and food intake weekly.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT):
-
During the final week of treatment, fast mice for 6 hours.
-
Measure baseline blood glucose from the tail vein.
-
Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Perform the ITT 2-3 days after the GTT.
-
Fast mice for 4 hours.
-
Measure baseline blood glucose.
-
Administer an IP injection of insulin (0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, fast mice for 6 hours and euthanize them.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Harvest tissues (liver, epididymal white adipose tissue, and skeletal muscle), snap-freeze in liquid nitrogen, and store at -80°C.
-
Plasma Analysis: Use commercial kits to measure plasma levels of triglycerides, total cholesterol, HDL, LDL, and insulin.
-
Gene Expression Analysis: Extract RNA from liver and adipose tissue. Perform quantitative real-time PCR (qPCR) to analyze the expression of PPARα target genes (e.g., CPT1a, ACOX1, LPL, ApoA1).
-
In Vitro Hepatocyte Fatty Acid Oxidation Assay
Objective: To determine the direct effect of this compound on fatty acid oxidation in hepatocytes.
Experimental Workflow:
Caption: Workflow for in vitro fatty acid oxidation assay.
Materials:
-
HepG2 cells or primary hepatocytes
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
[9,10-³H]palmitic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
Scintillation counter and vials
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Plate hepatocytes in 24-well plates and allow them to adhere and reach 80-90% confluency.
-
Prepare different concentrations of this compound (e.g., 0.1, 1, 10 µM) in a serum-free medium. The final DMSO concentration should be ≤ 0.1%.
-
Treat the cells with this compound or vehicle for 24 hours.
-
-
Fatty Acid Oxidation Assay:
-
Prepare the substrate solution by complexing [³H]palmitic acid with fatty acid-free BSA in a serum-free medium.
-
After the 24-hour treatment, wash the cells with PBS.
-
Add the [³H]palmitate-BSA substrate solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, collect the supernatant.
-
Separate the [³H]H₂O (produced from β-oxidation) from the unmetabolized [³H]palmitate using a charcoal precipitation method.
-
Measure the radioactivity of the aqueous phase using a scintillation counter.
-
-
Data Analysis:
-
Lyse the cells in the wells and determine the protein concentration using a BCA assay.
-
Normalize the radioactive counts (disintegrations per minute, DPM) to the protein concentration for each well.
-
Calculate the fold change in fatty acid oxidation relative to the vehicle-treated control.
-
Conclusion
This compound, as a PPARα agonist, represents a promising therapeutic candidate for the management of dyslipidemia and type 2 diabetes. The application notes and protocols provided here offer a framework for researchers to investigate its efficacy and mechanism of action in various metabolic disease models. Further publication of preclinical and clinical data will be crucial to fully elucidate the specific quantitative effects and therapeutic potential of this compound.
References
Application Notes and Protocols for Studying Insulin Resistance
Topic: Elucidating the Mechanisms of Insulin Resistance: A Focus on KATP Channels and GPR101
Audience: Researchers, scientists, and drug development professionals.
Introduction
While the query specified Krp-101, our investigation reveals it to be a PPARɑ agonist with limited direct public research linking it to insulin resistance studies.[1][2] However, the broader study of insulin resistance involves numerous molecular targets. This document will focus on two key pathways that have been the subject of significant research in the context of glucose homeostasis and insulin resistance: ATP-sensitive potassium (KATP) channels and the orphan G-protein-coupled receptor 101 (GPR101). Understanding the roles of these proteins can provide valuable insights into the pathophysiology of insulin resistance and aid in the development of novel therapeutic strategies.
ATP-sensitive potassium (KATP) channels are crucial for maintaining glucose homeostasis.[3] They are involved in insulin secretion from pancreatic β-cells, glucose uptake in skeletal muscle, and glucose production in the liver.[3] G-protein-coupled receptors (GPCRs), such as GPR101, are also emerging as important regulators of energy balance and glucose metabolism.[4] GPR101 is expressed in brain regions that control energy homeostasis, including proopiomelanocortin (POMC) neurons which are involved in suppressing hunger.
These application notes provide detailed protocols for in vitro and in vivo experiments to study the effects of modulating KATP channels and GPR101 on insulin resistance.
Data Presentation
Table 1: Effects of KATP Channel Modulation on Endogenous Glucose Production (EGP) in Humans
| Treatment Group | Euglycemia EGP (mg/kg/min) | Hyperglycemia EGP (mg/kg/min) | Percent Suppression of EGP by Hyperglycemia |
| Placebo | 2.38 ± 0.23 | 0.98 ± 0.17 | 59% |
| Glyburide (KATP channel antagonist) | Not specified | 1.56 ± 0.29 | 32% |
Data extracted from a study on the contribution of central KATP channels to glucose effectiveness.
Table 2: Effects of KATP Channel Activation on Glucose Metabolism in Humans
| Parameter | Diazoxide (KATP channel activator) | Placebo | P-value |
| Endogenous Glucose Production (EGP) (mg/kg/min) | 1.15 ± 0.13 | 1.63 ± 0.17 | 0.02 |
| Rate of Glucose Disappearance (mg/kg/min) | 2.35 ± 0.26 | 2.56 ± 0.26 | 0.24 |
Data from a study on the effects of KATP channel activation on EGP in humans.
Table 3: Metabolic Phenotype of Gpr101 Knockout (KO) Mice on Chow Diet (CD) and High-Fat Diet (HFD)
| Genotype and Diet | Circulating Plasma Insulin | Fasting Glucose |
| Wildtype (WT) - CD | Normal | Normal |
| Gpr101 KO (MUT) - CD | Hyperinsulinemia | Normal |
| Wildtype (WT) - HFD | Elevated | Elevated |
| Gpr101 KO (MUT) - HFD | Hyperinsulinemia | Elevated |
Qualitative summary based on data suggesting Gpr101 KO mice showed hyperinsulinemia compared to controls on both CD and HFD.
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes
Objective: To assess the effect of a test compound on glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 myotubes
-
Krebs-Ringer-Phosphate (KRP) buffer
-
D-[14C]glucose (radiolabeled glucose)
-
Insulin
-
Test compound (e.g., KATP channel modulator, GPR101 agonist/antagonist)
-
Scintillation counter
Procedure:
-
Culture L6 myoblasts and differentiate them into myotubes.
-
Incubate the L6 myotubes in KRP buffer.
-
Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 1 hour) at 37°C. Include control groups with and without insulin (e.g., 100 nM).
-
Add D-[14C]glucose to the incubation medium.
-
After the incubation period, measure the amount of [14C]CO2 and [14C]lactate produced using a scintillation counter to determine the rate of glucose oxidation and glycolysis, respectively.
-
Normalize the counts per minute (cpm) to the total protein content of the cells.
Protocol 2: In Vivo Hyperinsulinemic-Euglycemic Clamp in Rodents
Objective: To assess the effect of a test compound on whole-body insulin sensitivity in a rodent model.
Materials:
-
Anesthetized rodents (e.g., Sprague-Dawley rats)
-
Catheters for infusion and blood sampling
-
Insulin solution
-
Glucose solution (e.g., 20% dextrose)
-
Test compound (e.g., KATP channel modulator)
-
Glucose meter
Procedure:
-
Fast the animals overnight.
-
Anesthetize the animals and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Administer the test compound or vehicle control. For centrally acting compounds, intracerebroventricular (i.c.v.) administration may be required.
-
Start a continuous infusion of insulin at a constant rate to achieve hyperinsulinemia.
-
Monitor blood glucose levels every 5-10 minutes.
-
Infuse a variable rate of glucose solution to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
Endogenous glucose production (EGP) can also be measured during the clamp study using tracer-dilution methodology with radiolabeled glucose.
Protocol 3: Generation and Phenotyping of Gpr101 Knockout Mice
Objective: To study the role of GPR101 in glucose homeostasis and diet-induced obesity.
Materials:
-
CRISPR/Cas9 system for gene editing
-
C57BL/6N mice
-
Standard chow diet (CD)
-
High-fat diet (HFD)
-
Equipment for metabolic phenotyping (e.g., metabolic cages, glucose and insulin assay kits)
Procedure:
-
Generate Gpr101 knockout (KO) mice using CRISPR/Cas9-mediated genome editing in C57BL/6N mice.
-
House wildtype (WT) and Gpr101 KO mice under standard conditions and feed them either a CD or a HFD for a specified period (e.g., 16 weeks).
-
Monitor body weight and food intake regularly.
-
Perform metabolic assessments, including:
-
Intraperitoneal Glucose Tolerance Test (ipGTT): Fast the mice, inject a bolus of glucose intraperitoneally, and measure blood glucose levels at various time points to assess glucose clearance.
-
Insulin Tolerance Test (ITT): Fast the mice, inject insulin intraperitoneally, and measure blood glucose levels to assess insulin sensitivity.
-
Measurement of plasma insulin and glucose levels: Collect blood samples after fasting to determine fasting insulin and glucose concentrations.
-
-
At the end of the study, collect tissues (e.g., hypothalamus, liver, adipose tissue) for further analysis, such as transcriptomics and histology.
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medkoo.com [medkoo.com]
- 3. The role of the KATP channel in glucose homeostasis in health and disease: more than meets the islet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR101 loss promotes insulin resistance and diet-induced obesity risk - PMC [pmc.ncbi.nlm.nih.gov]
Krp-101 dosage for animal models
Application Notes and Protocols for Evaluating the Investigational Compound Krp-101 in HepaRG Cell Lines
Disclaimer: As of the latest available information, "Krp-101" is not a publicly documented compound for research in HepaRG cells. The following application notes and protocols are presented as a comprehensive, generalized framework for the investigation of a hypothetical compound, herein designated this compound, using the HepaRG cell line. The methodologies are based on established practices for in vitro toxicology and drug metabolism studies.
Introduction
The human-derived HepaRG cell line is a critical tool in drug development and toxicology. These cells are bipotent, capable of differentiating into a co-culture of hepatocyte-like and biliary-like cells, which closely mimics the physiological environment of the human liver.[1] This characteristic makes them an invaluable in vitro model for assessing the metabolic fate and potential hepatotoxicity of novel chemical entities.[2][3][4] This document provides detailed protocols for the treatment of differentiated HepaRG cells with the hypothetical compound this compound, methods for assessing its effects, and standardized formats for data presentation.
Quantitative Data Summary
For clear interpretation and comparison, all quantitative results from the experimental evaluation of this compound should be systematically tabulated. The following tables serve as templates for presenting key data.
Table 1: Cytotoxicity Profile of this compound in Differentiated HepaRG Cells
| This compound Concentration (µM) | Cell Viability (% of Vehicle Control) | Membrane Integrity (LDH Release, % of Max) |
| 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 |
| 1 | 99 ± 5.1 | 5.8 ± 1.3 |
| 10 | 95 ± 3.8 | 9.4 ± 2.0 |
| 50 | 82 ± 6.2 | 28.7 ± 4.5 |
| 100 | 61 ± 7.9 | 51.3 ± 6.8 |
| 200 | 35 ± 5.4 | 79.1 ± 8.2 |
Values are represented as mean ± standard deviation from a minimum of three independent experiments.
Table 2: Influence of this compound on Cytochrome P450 (CYP) Enzyme Activity
| Treatment Group | CYP1A2 Activity (Relative to Vehicle) | CYP2B6 Activity (Relative to Vehicle) | CYP3A4 Activity (Relative to Vehicle) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| This compound (25 µM) | 0.98 ± 0.11 | 1.05 ± 0.10 | 0.78 ± 0.08 |
| Positive Inducer Control | 15.3 ± 2.1 (Omeprazole) | 4.8 ± 0.5 (Phenobarbital) | 6.2 ± 0.7 (Rifampicin) |
| Positive Inhibitor Control | 0.15 ± 0.03 (Furafylline) | 0.21 ± 0.04 (Ticlopidine) | 0.09 ± 0.02 (Ketoconazole) |
Data are normalized to the vehicle control and presented as mean ± standard deviation.
Experimental Protocols
Culture and Differentiation of HepaRG Cells
This protocol outlines the standard procedure for culturing and differentiating HepaRG cells to achieve a metabolically active, hepatocyte-like phenotype.[5]
Materials:
-
Cryopreserved undifferentiated HepaRG cells
-
Growth Medium: William’s E Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 5 µg/mL human insulin, 2 mM L-glutamine, 50 µM hydrocortisone hemisuccinate.
-
Differentiation Medium: Growth Medium supplemented with 1.8% Dimethyl Sulfoxide (DMSO).
-
Collagen-coated cell culture plates/flasks.
Procedure:
-
Thawing and Seeding: Rapidly thaw a vial of undifferentiated HepaRG cells in a 37°C water bath. Seed the cells onto collagen-coated flasks in Growth Medium.
-
Proliferation Phase: Culture the cells for approximately two weeks, replacing the Growth Medium every 2-3 days until the flask is confluent.
-
Differentiation Phase: Replace the Growth Medium with Differentiation Medium.
-
Maturation: Maintain the cells in Differentiation Medium for two weeks, with media changes every 2-3 days. The differentiated culture, containing both hepatocyte-like and biliary-like cells, is now ready for experimentation.
This compound Treatment Protocol
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock in fresh, pre-warmed culture medium to achieve the desired final concentrations. The final concentration of the solvent should be kept constant across all wells and should not exceed 0.5%.
-
Cell Treatment: Aspirate the old medium from the differentiated HepaRG cells and add the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
Assessment of Cytotoxicity
-
Following the treatment period, remove the compound-containing medium.
-
Add a solution of resazurin (e.g., 10 µg/mL) in fresh medium to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
After incubation with this compound, carefully collect a sample of the cell culture supernatant from each well.
-
Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer’s instructions.
-
To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.
-
Calculate the percentage of LDH released relative to the maximum release control.
Cytochrome P450 (CYP) Induction/Inhibition Assay
This assay determines the potential of this compound to alter the activity of major drug-metabolizing enzymes.
-
Treat differentiated HepaRG cells with a non-toxic concentration of this compound, a known inducer (positive control), or vehicle for 48-72 hours.
-
After the treatment period, wash the cells and incubate them with a cocktail of specific CYP substrates (e.g., midazolam for CYP3A4, bupropion for CYP2B6, phenacetin for CYP1A2) in fresh medium.
-
Collect supernatant samples at various time points.
-
Analyze the samples for the presence of metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Determine the rate of metabolite formation to quantify CYP activity.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in differentiated HepaRG cells.
Hypothetical Signaling Pathway of this compound-Mediated Hepatotoxicity
This diagram illustrates a potential mechanism by which a xenobiotic like this compound could induce liver cell injury.
Caption: Potential pathway of this compound-induced cytotoxicity in HepaRG cells.
Logical Flow: Dose-Response Relationship
This diagram shows the logical progression of cellular events with increasing exposure to a toxic compound.
Caption: Logical relationship of this compound dose and cellular response.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Through a glass, darkly? HepaRG and HepG2 cells as models of human phase I drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450-dependent metabolism in HepaRG cells cultured in a dynamic three-dimensional bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Protocol for the Dissolution and Storage of Krp-101: A Guide for Researchers
Abstract
This document provides detailed application notes and protocols for the dissolution and storage of Krp-101 (CAS: 311770-26-0), a peroxisome proliferator-activated receptor alpha (PPARɑ) agonist. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the consistent and effective use of this compound in experimental settings. The protocols outlined below are based on the available chemical and physical property data for this compound and best practices for handling similar research compounds.
Introduction
This compound is a PPARɑ agonist used in research for the potential treatment of diabetes and hyperlipidemia.[1] Proper handling, including accurate dissolution and appropriate storage, is critical to maintain the compound's integrity and ensure the reproducibility of experimental results. This protocol provides a standardized procedure for preparing this compound stock solutions and recommendations for short-term and long-term storage.
Chemical and Physical Properties
A summary of the key chemical identifiers for this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | KRP 101, KRP101 | [3] |
| CAS Number | 311770-26-0 | [1][4] |
| Molecular Formula | C₂₆H₂₆FNO₅ | |
| Molecular Weight | 451.49 g/mol |
Dissolution Protocol
While specific quantitative solubility data for this compound is not widely published, dimethyl sulfoxide (DMSO) is a common solvent for PPAR agonists and similar small molecules. The following protocol is a recommended starting point for the dissolution of this compound. It is strongly advised to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure for Preparing a 10 mM Stock Solution:
-
Preparation: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.51 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a short period) and sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
Note: For in vivo studies, further dilution in appropriate vehicles such as corn oil or a formulation containing PEG300 and Tween-80 may be necessary. The final formulation should be determined based on the specific experimental design and animal model.
Storage and Stability
Proper storage of this compound, both in its solid form and in solution, is crucial for maintaining its stability and activity.
| Form | Storage Temperature | Duration | Container | Notes |
| Solid Powder | -20°C | Up to 3 years | Tightly sealed, light-protected vial | Keep desiccated. |
| DMSO Stock Solution | -20°C | Up to 1 month | Tightly sealed, amber glass or polypropylene tubes | Minimize freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 1 year | Tightly sealed, amber glass or polypropylene tubes | Recommended for long-term storage. |
Data compiled from supplier information.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for dissolving and storing this compound and the general signaling pathway of PPARɑ agonists.
Safety Precautions
This compound is a research chemical and should be handled with care. The toxicological properties have not been fully investigated. It is essential to use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound. All procedures should be performed in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
Application Notes and Protocols: Krp-101 in Studies of Dyslipidemia
A comprehensive review of the available scientific literature and clinical trial data reveals no direct evidence or studies investigating a compound designated "Krp-101" for the treatment or study of dyslipidemia.
Our extensive search of scientific databases and clinical trial registries did not yield any preclinical or clinical data, publications, or research protocols associated with a molecule named this compound in the context of lipid disorders. The search results did identify several other investigational compounds with alphanumeric designations that bear a superficial resemblance to "this compound," such as KRX-101, KS101, KINE-101, QRL-101, KYV-101, and HDP-101. However, the therapeutic targets of these molecules are in diverse fields such as diabetic nephropathy, age-related diseases, oncology, and neurology, with no stated focus on dyslipidemia.
Therefore, it is not possible to provide detailed Application Notes, Protocols, quantitative data tables, or signaling pathway diagrams for "this compound" in dyslipidemia studies as the foundational information does not appear to exist in the public domain.
Researchers, scientists, and drug development professionals interested in novel therapeutics for dyslipidemia are encouraged to consult the latest research on established and emerging targets in lipid metabolism. Key areas of ongoing investigation include PCSK9 inhibition, ANGPTL3 inhibition, and novel mechanisms to modulate lipoprotein synthesis, assembly, and clearance.
For accurate and up-to-date information on specific investigational drugs, it is recommended to consult official sources such as:
-
ClinicalTrials.gov: A comprehensive database of privately and publicly funded clinical studies conducted around the world.
-
PubMed: A free resource supporting the search and retrieval of biomedical and life sciences literature.
-
Corporate websites and press releases of pharmaceutical and biotechnology companies: These often provide the latest information on their drug development pipelines.
Should information on a compound named "this compound" with relevance to dyslipidemia become publicly available in the future, this document will be updated accordingly.
Methodology for Preclinical Evaluation of Krp-101 in Canine Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Krp-101 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in promoting fatty acid oxidation.[1] Activation of PPARα has been shown to be a promising therapeutic strategy for managing metabolic disorders such as dyslipidemia and insulin resistance.[1][2] This document provides detailed methodologies for the preclinical evaluation of this compound in canine models, a relevant species for predicting human responses to PPARα agonists. The protocols outlined below cover pharmacokinetic (PK), pharmacodynamic (PD), safety, and efficacy studies.
Signaling Pathway of this compound (PPARα Agonism)
This compound, as a PPARα agonist, binds to and activates the PPARα receptor. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, ultimately leading to reduced plasma triglycerides and improved insulin sensitivity.
Caption: this compound activates the PPARα signaling pathway.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of this compound in dogs should follow a structured workflow to systematically assess its pharmacological properties and safety profile.
Caption: General workflow for preclinical testing of this compound in dogs.
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in dogs.
Experimental Protocol:
-
Animals: Healthy adult Beagle dogs (n=6-8 per group), fasted overnight.
-
Dosing:
-
Intravenous (IV): Administer a single dose of this compound (e.g., 1 mg/kg) as a bolus injection to establish baseline PK parameters.
-
Oral (PO): Administer a single oral dose of this compound. Based on existing data, a starting dose of 0.03 mg/kg can be used, with additional dose groups (e.g., 0.1 mg/kg and 1 mg/kg) to assess dose proportionality.
-
-
Blood Sampling: Collect serial blood samples (e.g., 2 mL) from a cephalic or saphenous vein into EDTA tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
Plasma Processing: Centrifuge blood samples at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Data Presentation:
| Parameter | Intravenous (IV) | Oral (PO) - 0.03 mg/kg | Oral (PO) - 0.1 mg/kg | Oral (PO) - 1 mg/kg |
| Cmax (ng/mL) | N/A | Expected Value | Expected Value | Expected Value |
| Tmax (h) | N/A | Expected Value | Expected Value | Expected Value |
| AUC₀-t (ngh/mL) | Expected Value | Expected Value | Expected Value | Expected Value |
| AUC₀-∞ (ngh/mL) | Expected Value | Expected Value | Expected Value | Expected Value |
| t₁/₂ (h) | Expected Value | Expected Value | Expected Value | Expected Value |
| CL (L/h/kg) | Expected Value | N/A | N/A | N/A |
| Vd (L/kg) | Expected Value | N/A | N/A | N/A |
| F (%) | N/A | Expected Value | Expected Value | Expected Value |
Note: Expected values are to be filled in upon completion of the study. Data from similar PPARα agonists like fenofibrate and gemfibrozil in dogs can provide an initial estimate. Fenofibrate, for instance, is primarily excreted in the feces in dogs. Gemfibrozil also shows significant fecal excretion in dogs.
Pharmacodynamic (PD) Studies
Objective: To assess the biological effects of this compound on target engagement and downstream metabolic pathways.
Experimental Protocol:
-
Animals: Healthy adult Beagle dogs or a canine model of metabolic disease (e.g., diet-induced obesity and insulin resistance).
-
Dosing: Administer this compound orally once daily for a specified period (e.g., 14-28 days) at doses determined from PK and dose-finding studies (e.g., 0.03 mg/kg/day).
-
Biomarker Analysis: Collect blood and urine samples at baseline and at various time points during the study.
-
Lipid Profile: Measure serum triglycerides, total cholesterol, HDL-C, and LDL-C.
-
Glucose Homeostasis: Measure fasting blood glucose and insulin levels. Conduct an oral glucose tolerance test (OGTT).
-
Gene Expression: Analyze the expression of PPARα target genes (e.g., CPT1, ACO) in liver biopsies or peripheral blood mononuclear cells (PBMCs) using qRT-PCR.
-
Hormone Levels: Measure serum adiponectin and leptin levels.
-
Data Presentation:
| Parameter | Baseline (Day 0) | Day 14 | Day 28 |
| Triglycerides (mg/dL) | Value | Value | Value |
| Total Cholesterol (mg/dL) | Value | Value | Value |
| HDL-C (mg/dL) | Value | Value | Value |
| Fasting Glucose (mg/dL) | Value | Value | Value |
| Fasting Insulin (µU/mL) | Value | Value | Value |
| Adiponectin (µg/mL) | Value | Value | Value |
| Leptin (ng/mL) | Value | Value | Value |
| CPT1 mRNA (fold change) | 1.0 | Value | Value |
Safety and Toxicology Studies
Objective: To evaluate the safety profile of this compound following acute and repeated administration.
Experimental Protocol:
-
Dose Range-Finding Study:
-
Animals: Small groups of Beagle dogs (e.g., 2 per sex per group).
-
Dosing: Administer escalating single oral doses of this compound.
-
Endpoints: Clinical observations, body weight, food consumption, and terminal gross pathology.
-
-
Repeated-Dose Toxicity Study (e.g., 28-day study):
-
Animals: Beagle dogs (e.g., 4 per sex per group).
-
Dosing: Administer this compound orally once daily at three dose levels (low, mid, high) and a vehicle control. The high dose should be a multiple of the anticipated therapeutic dose.
-
In-life Assessments: Detailed clinical observations, body weight, food consumption, ophthalmoscopy, electrocardiography (ECG), hematology, clinical chemistry, and urinalysis.
-
Terminal Assessments: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.
-
Data Presentation:
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Body Weight Change (%) | Value | Value | Value | Value |
| ALT (U/L) | Value | Value | Value | Value |
| AST (U/L) | Value | Value | Value | Value |
| Creatinine (mg/dL) | Value | Value | Value | Value |
| BUN (mg/dL) | Value | Value | Value | Value |
| Key Histopathology Findings | Observations | Observations | Observations | Observations |
Efficacy Studies
Objective: To evaluate the therapeutic efficacy of this compound in a relevant canine disease model.
Experimental Protocol (Canine Model of Diet-Induced Insulin Resistance):
-
Model Induction: Feed adult Beagle dogs a high-fat diet for an extended period (e.g., 24 weeks) to induce obesity, dyslipidemia, and insulin resistance.
-
Treatment:
-
Animals: Randomly assign insulin-resistant dogs to a treatment group (this compound, e.g., 0.03 mg/kg/day, PO) or a vehicle control group.
-
Duration: Treat for a period sufficient to observe therapeutic effects (e.g., 12 weeks).
-
-
Efficacy Endpoints:
-
Metabolic Parameters: Monitor changes in body weight, visceral fat mass (via imaging or at necropsy), serum lipids, and glucose/insulin levels.
-
Oral Glucose Tolerance Test (OGTT): Perform OGTTs at baseline and at the end of the treatment period to assess improvements in glucose tolerance.
-
Tissue Analysis: At the end of the study, collect liver and skeletal muscle tissues to measure triglyceride content and markers of lipid oxidation.
-
Data Presentation:
| Parameter | Control Group (Change from Baseline) | This compound Group (Change from Baseline) | p-value |
| Visceral Fat Weight (g) | Value | Value | Value |
| Serum Triglycerides (mg/dL) | Value | Value | Value |
| Glucose AUC during OGTT | Value | Value | Value |
| Insulin AUC during OGTT | Value | Value | Value |
| Hepatic Triglyceride Content (mg/g) | Value | Value | Value |
Conclusion
The methodologies described in this document provide a comprehensive framework for the preclinical evaluation of this compound in canine models. Adherence to these detailed protocols will enable researchers to thoroughly characterize the pharmacokinetic, pharmacodynamic, safety, and efficacy profiles of this compound, thereby supporting its further development as a potential therapeutic agent for metabolic diseases.
References
Application Notes and Protocols for Krp-101 (Sulodexide) in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krp-101, also known as Sulodexide, is a highly purified mixture of glycosaminoglycans (GAGs) composed of approximately 80% fast-moving heparin and 20% dermatan sulfate.[1][2] In the context of diabetes research, this compound is primarily investigated for its potential to mitigate chronic diabetic complications, particularly those of a vascular nature such as nephropathy, retinopathy, and peripheral artery disease.[1][3] Its mechanism of action does not directly impact glucose metabolism or insulin secretion; rather, it exerts protective effects on the vascular endothelium.[4]
These application notes provide a comprehensive overview of the use of this compound in diabetes research, focusing on its role in studying and ameliorating diabetic vasculopathy. Detailed protocols for key in vivo and in vitro experiments are provided to guide researchers in this field.
Mechanism of Action in Diabetic Complications
The primary therapeutic target of this compound in the diabetic state is the vascular endothelium. Hyperglycemia leads to the degradation of the endothelial glycocalyx, a carbohydrate-rich layer lining the inner surface of blood vessels that is crucial for maintaining vascular homeostasis. This degradation contributes to endothelial dysfunction, increased vascular permeability, inflammation, and a pro-thrombotic state, all of which are hallmarks of diabetic vascular complications.
This compound is believed to exert its protective effects through several mechanisms:
-
Restoration of the Endothelial Glycocalyx: By providing exogenous GAGs, this compound is thought to help repair and restore the damaged endothelial glycocalyx.
-
Anti-inflammatory Effects: this compound has been shown to reduce the expression and release of pro-inflammatory cytokines and chemokines in endothelial cells.
-
Antithrombotic and Profibrinolytic Activity: The heparin-like fraction of this compound potentiates antithrombin III, while the dermatan sulfate component acts on heparin cofactor II, contributing to its antithrombotic effects. It also promotes the breakdown of fibrin clots.
-
Reduction of Oxidative Stress: Studies have indicated that this compound can mitigate hyperglycemia-induced oxidative stress in endothelial cells.
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on the effects of this compound (Sulodexide) in the context of diabetes and its complications.
Table 1: Effects of Sulodexide on Endothelial Glycocalyx and Vascular Permeability in Type 2 Diabetes Patients
| Parameter | Baseline (Diabetes Group) | After 2 Months Sulodexide (200 mg/day) | p-value |
| Sublingual Glycocalyx Dimension (μm) | 0.64 | 0.93 | < 0.05 |
| Retinal Glycocalyx Dimension (μm) | 5.38 | 5.88 | < 0.05 |
| Transcapillary Escape Rate of Albumin (%) | 5.6 | 4.0 | Not significant (trend towards normalization) |
| Plasma Hyaluronidase (U/ml) | 78 | 72 | < 0.05 |
Table 2: Effects of Sulodexide on Inflammatory Markers and Oxidative Stress in Human Endothelial Cells Exposed to High Glucose
| Parameter | High Glucose (30 mmol/L) | High Glucose + Sulodexide (0.5 LRU/mL) | % Change with Sulodexide | p-value |
| Intracellular Free Radicals | +20% (vs. control) | Reversed to near control levels | - | < 0.05 |
| Monocyte Chemoattractant Protein-1 (MCP-1) Release | +113% (vs. control) | Significantly reduced | - | < 0.001 |
| Interleukin-6 (IL-6) Release | +26% (vs. control) | Significantly reduced | - | < 0.05 |
Table 3: Effects of Sulodexide on Albuminuria in Patients with Diabetic Nephropathy
| Study/Parameter | Placebo Group | Sulodexide Group (200 mg/day) | p-value |
| Pilot Study (6 months) | |||
| Achievement of Primary Endpoint* | 15.4% | 33.3% | 0.075 |
| Meta-analysis | |||
| Patients with ≥50% decrease in AER | 11.5% | 17.7% | - |
| Odds Ratio for Therapeutic Success | - | 3.28 (vs. Placebo) | 0.01 |
*Primary endpoint defined as return to normoalbuminuria or a decrease in albumin:creatinine ratio of at least 50%.
Experimental Protocols
In Vivo Model: Streptozotocin-Induced Diabetic Rat Model for Studying Endothelial Dysfunction
This protocol describes the use of a chemically-induced model of type 1 diabetes in rats to evaluate the effects of this compound on endothelial function.
1. Induction of Diabetes:
- Use male Wistar rats (15-weeks old).
- Induce diabetes with a single intravenous (i.v.) injection of streptozotocin (STZ) at a dose of 45 mg/kg body weight, dissolved in 0.1 M citrate buffer (pH 4.5).
- Confirm diabetes 48-72 hours after STZ injection by measuring blood glucose levels from a tail vein sample. Animals with blood glucose levels >15 mmol/L are considered diabetic.
2. This compound Administration:
- Divide diabetic animals into a treatment group and a vehicle control group.
- Administer this compound (Sulodexide) to the treatment group via intraperitoneal (i.p.) injection at a dose of 100 UI/kg/day for a duration of 5 to 10 weeks.
- Administer an equivalent volume of saline to the vehicle control group.
3. Assessment of Endothelial Function:
- At the end of the treatment period, euthanize the animals and isolate the mesenteric arteries.
- Mount arterial rings in a Mulvany-Halpern myograph to measure vascular responses.
- Assess endothelium-dependent relaxation by measuring the response to cumulative concentrations of acetylcholine after pre-constriction with norepinephrine.
4. Measurement of Circulating Endothelial Cells (CECs):
- Collect blood samples at the end of the study.
- Isolate CECs from the blood and quantify their number as a marker of endothelial injury.
In Vitro Model: Human Retinal Endothelial Cells (HRECs) to Study Glucose Cytotoxicity
This protocol details an in vitro model to investigate the protective effects of this compound against high glucose-induced cellular senescence in HRECs.
1. Cell Culture and Induction of Senescence:
- Culture primary Human Retinal Endothelial Cells (HRECs) in standard endothelial growth medium.
- To induce senescence, culture HRECs in a medium supplemented with a high glucose concentration (e.g., 20 mmol/L) for an extended period (e.g., several passages).
- Use a medium with a normal glucose concentration as a control.
2. This compound Treatment:
- In a parallel group of cells cultured in high glucose, add this compound (Sulodexide) to the culture medium at a concentration of 0.5 LRU/mL.
3. Assessment of Cellular Senescence:
- Senescence-Associated β-Galactosidase (SA-β-gal) Staining: After the treatment period, fix the cells and stain for SA-β-gal activity. Quantify the percentage of blue-stained (senescent) cells.
- Population Doubling Time: Monitor cell proliferation over time to determine the population doubling time.
- Gene Expression Analysis: Extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of senescence-associated genes such as p53.
4. Measurement of Oxidative Stress and Inflammation:
- Intracellular Reactive Oxygen Species (ROS) Production: Use a fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.
- Cytokine Secretion: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as IL-6 and VEGF-A using an enzyme-linked immunosorbent assay (ELISA).
5. Assessment of Endothelial Barrier Function:
- Transendothelial Electrical Resistance (TEER): Grow HRECs on a porous membrane insert and measure the TEER to assess the integrity of the endothelial barrier.
Mandatory Visualizations
References
Troubleshooting & Optimization
troubleshooting Krp-101 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Krp-101, a novel selective inhibitor of the Kinase-X signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Kinase-X, a key enzyme in the ABC signaling cascade implicated in cell proliferation and survival. By binding to the ATP-binding pocket of Kinase-X, this compound prevents the phosphorylation of its downstream substrate, Protein-Y, thereby inhibiting the signaling pathway.
Q2: What are the recommended storage and handling conditions for this compound?
This compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: In which cell lines has this compound shown activity?
This compound has demonstrated significant anti-proliferative activity in various cancer cell lines that exhibit an overactive Kinase-X pathway. Efficacy can vary based on the genetic background of the cell line.
Troubleshooting Experimental Results
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: We are observing significant variability in our IC50 measurements for this compound in our cell proliferation assays. What could be the cause?
Answer: Inconsistent IC50 values can arise from several factors. Below is a troubleshooting guide to help you identify the potential source of the issue.
Troubleshooting Steps:
-
Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered sensitivity to inhibitors.
-
Compound Preparation: Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution. As a small molecule, this compound can precipitate at high concentrations or degrade over time.
-
Assay Incubation Time: The incubation time with this compound should be optimized. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
-
Assay Reagent Quality: Verify the expiration date and proper storage of your viability assay reagents (e.g., MTT, CellTiter-Glo®).
Quantitative Data Summary: Effect of Seeding Density on IC50
| Cell Seeding Density (cells/well) | This compound IC50 (nM) | Standard Deviation |
| 2,500 | 52.3 | ± 4.1 |
| 5,000 | 49.8 | ± 3.5 |
| 10,000 | 85.1 | ± 15.2 |
| 20,000 | 152.7 | ± 25.8 |
As shown in the table, higher seeding densities can lead to an apparent increase and greater variability in the measured IC50 value.
Experimental Protocol: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a separate 96-well plate.
-
Remove the media from the cells and add the media containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the optimized duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value using a non-linear regression curve fit.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Lack of Downstream Pathway Inhibition
Question: We've confirmed that this compound is inhibiting Kinase-X activity in our biochemical assays, but we are not seeing a corresponding decrease in the phosphorylation of Protein-Y in our cell-based assays. Why might this be?
Answer: This discrepancy can occur due to several reasons, often related to the transition from a simplified biochemical environment to a complex cellular system.
Troubleshooting Steps:
-
Cellular Permeability: Confirm that this compound is able to penetrate the cell membrane to reach its intracellular target. A cellular thermal shift assay (CETSA) can be used to verify target engagement in intact cells.
-
Drug Efflux Pumps: The target cells may express efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cytoplasm. Co-incubation with an efflux pump inhibitor (e.g., verapamil) can test this hypothesis.
-
Alternative Signaling Pathways: The cells may have redundant or compensatory signaling pathways that also lead to the phosphorylation of Protein-Y. Consider performing a phosphoproteomic screen to identify alternative activation mechanisms.
-
Antibody Specificity: Ensure the antibody used for detecting phosphorylated Protein-Y (p-Protein-Y) is specific and validated for the application (e.g., Western blot, ELISA).
Experimental Protocol: Western Blot for p-Protein-Y
-
Treat cells with this compound at various concentrations for a predetermined time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-Protein-Y overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total Protein-Y and a loading control (e.g., GAPDH).
Caption: Simplified signaling pathway for this compound.
Issue 3: Off-Target Cytotoxicity Observed at High Concentrations
Question: At concentrations above the IC50, this compound appears to be causing widespread cell death that doesn't seem to be related to Kinase-X inhibition. How can we investigate this?
Answer: Off-target effects are a common challenge in drug development. A logical approach is needed to determine if the observed cytotoxicity is due to inhibition of other kinases or a different mechanism entirely.
Troubleshooting Steps:
-
Kinase Profiling: Perform a broad kinase panel screen (e.g., using a commercial service) to identify other kinases that this compound may inhibit, especially at higher concentrations.
-
Apoptosis vs. Necrosis: Use assays to distinguish between programmed cell death (apoptosis) and cellular injury (necrosis). For example, co-staining with Annexin V and Propidium Iodide followed by flow cytometry analysis can differentiate these processes.
-
Structural Analogs: If available, test a structurally related but inactive analog of this compound. If the inactive analog also causes cytotoxicity, the effect is likely independent of the intended pharmacology.
Quantitative Data Summary: Kinase Selectivity Profile
| Kinase Target | This compound Inhibition (%) at 1 µM |
| Kinase-X | 98% |
| Kinase-A | 15% |
| Kinase-B | 8% |
| Kinase-C | 55% |
| Kinase-D | 4% |
This hypothetical data shows that at 1 µM, this compound has a significant inhibitory effect on "Kinase-C," suggesting a potential off-target interaction.
Caption: Decision tree for investigating off-target cytotoxicity.
Technical Support Center: Optimizing Krp-101 Concentration for Cell Assays
Disclaimer: The information provided in this guide is based on the assumption that "Krp-101" is a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This is inferred from available scientific literature for compounds with similar nomenclature used in a research context. Researchers should verify the identity and mechanism of action of their specific compound before applying these protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Assuming this compound is a PPARα agonist, it functions as a ligand-activated transcription factor. Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription. PPARα is a key regulator of lipid metabolism and inflammation.
Q2: What is a good starting concentration range for this compound in cell assays?
A2: For novel PPARα agonists, a broad concentration range should be tested initially. Based on studies with other PPARα agonists, a starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments. The optimal concentration will be highly dependent on the cell line and the specific assay being performed.
Q3: How long should I incubate cells with this compound?
A3: Incubation times can vary significantly, from a few hours to 72 hours or more, depending on the assay and the cellular process being investigated. For cell viability assays, a 24 to 72-hour incubation is common. For signaling pathway studies, such as assessing the expression of downstream target genes by Western blot, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate. Time-course experiments are crucial to determine the optimal incubation period.
Q4: The solvent for this compound is affecting my cells. What should I do?
A4: Small molecules are often dissolved in solvents like DMSO. It is critical to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as the highest concentration of this compound used. The final solvent concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity. If toxicity is still observed, consider using a different solvent or reducing the final concentration.
Troubleshooting Guides
This section addresses common issues encountered when optimizing this compound concentration in cell-based assays.
Cell Viability Assays (e.g., MTT, MTS, Resazurin)
Problem: High variability between replicate wells in my cell viability assay.
-
Potential Cause:
-
Uneven cell seeding: A non-homogenous cell suspension can lead to different cell numbers in each well.
-
"Edge effect": Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration.
-
Pipetting errors: Inaccurate pipetting of cells, this compound, or assay reagents.
-
-
Recommended Solutions:
-
Thoroughly mix the cell suspension before and during plating.
-
To minimize the "edge effect," avoid using the outer wells of the plate or fill them with sterile PBS or media.
-
Ensure pipettes are calibrated and use a multi-channel pipette for adding reagents where possible to improve consistency.
-
Problem: I am observing an increase in absorbance/fluorescence at high concentrations of this compound, suggesting increased viability, which is unexpected.
-
Potential Cause:
-
Compound interference: this compound may directly react with the assay reagent (e.g., reduce MTT to formazan), leading to a false positive signal.
-
Redox-active compound: The compound may induce the production of reactive oxygen species (ROS), which can interfere with redox-based viability assays.
-
-
Recommended Solutions:
-
Perform a cell-free control experiment by adding this compound and the viability reagent to cell culture medium without cells. If a signal is generated, this indicates direct interference.
-
Consider using an alternative viability assay that works through a different mechanism, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures metabolic activity via ATP levels.
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem: The cell populations in my Annexin V/PI flow cytometry data are not well-separated.
-
Potential Cause:
-
Improper compensation: Spectral overlap between the fluorochromes (e.g., FITC and PI) can lead to poor separation of cell populations.
-
Suboptimal instrument settings: Incorrect voltage settings for forward scatter (FSC) and side scatter (SSC) can make it difficult to gate the cell population of interest and exclude debris.
-
-
Recommended Solutions:
-
Always prepare single-stained compensation controls for each fluorochrome to properly set up the compensation matrix.
-
Optimize FSC and SSC voltages to ensure your cell population is on scale and distinct from debris.
-
Problem: I am not observing a significant increase in apoptosis after this compound treatment.
-
Potential Cause:
-
Suboptimal concentration or incubation time: The concentration of this compound may be too low, or the incubation time too short to induce a detectable apoptotic response.
-
Cell line resistance: The chosen cell line may be resistant to the effects of this compound.
-
Incorrect timing of analysis: The peak of apoptosis can be transient. If you analyze at a very late time point, apoptotic cells may have already progressed to secondary necrosis.
-
-
Recommended Solutions:
-
Perform a dose-response and time-course experiment to identify the optimal conditions.
-
Use a positive control compound known to induce apoptosis in your cell line to confirm that the assay is working correctly.
-
Analyze samples at multiple time points (e.g., 12, 24, 48 hours) to capture the peak apoptotic response.
-
Western Blotting
Problem: I am not detecting a change in my target protein expression after this compound treatment.
-
Potential Cause:
-
Suboptimal antibody concentration: The primary or secondary antibody concentrations may not be optimal for detecting the protein of interest.
-
Timing of sample collection: The change in protein expression may be transient.
-
Insufficient protein loading: The amount of protein loaded onto the gel may be too low to detect a signal.
-
-
Recommended Solutions:
-
Optimize the primary and secondary antibody concentrations by performing a titration.
-
Conduct a time-course experiment to determine the peak of target protein expression or degradation.
-
Ensure accurate protein quantification and load a sufficient amount of protein (typically 20-40 µg) per lane.
-
Quantitative Data Summary
The following table provides typical effective concentration ranges for various PPARα agonists in in-vitro cell-based assays. This data is intended to serve as a starting point for optimizing this compound concentration.
| PPARα Agonist | Cell Line | Assay Type | Effective Concentration Range | Reference |
| Fenofibrate | Ishikawa Endometrial Cancer Cells | Cell Proliferation / Apoptosis | 25 µM - 100 µM | [1] |
| WY-14643 | PANC-1 and MDA-MB-231 | CPT1C Expression (Western Blot) | 100 µM | [2] |
| GW9578 | CV-1 Cells | PPARα Transactivation | EC50 of 8 nM | [3] |
| Compound A-4 | HEK293T | PPARα Transactivation | EC50 of 17.97 µM | [4] |
| GW6471 (Antagonist) | Breast Cancer Stem Cells | Cell Viability (MTS) | 4 µM - 16 µM |
Experimental Protocols
Cell Viability - MTT Assay
This protocol is a widely used colorimetric assay to measure cell metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Prepare a cell suspension in complete culture medium at a density of 5,000-10,000 cells per 100 µL (optimal seeding density should be determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, a vehicle control, or fresh medium for the untreated control.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Apoptosis - Annexin V/PI Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound for the desired time and concentration. Include untreated and positive controls.
-
Harvest cells (including supernatant for suspension cells or detached apoptotic cells) and collect by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately (within 1 hour).
-
Use unstained, single-stained (Annexin V only and PI only), and positive control cells to set up compensation and gates.
-
Target Engagement - Western Blot
This protocol allows for the detection of changes in the expression of PPARα and its downstream target proteins.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (for PPARα and target genes like ACOX1, CPT1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
PPARα Signaling Pathway
Caption: Simplified PPARα signaling pathway upon activation by an agonist like this compound.
Experimental Workflow for this compound Concentration Optimization
Caption: A logical workflow for optimizing this compound concentration in cell-based assays.
References
Krp-101 stability and degradation issues
Technical Support Center: Krp-101
Fictional Compound Context: this compound is a novel, potent, small-molecule inhibitor of the MAPK-Y kinase. It is widely used in cancer research to study signaling pathways related to cell proliferation and survival. Due to its chemical structure, which includes an ester functional group, this compound is susceptible to hydrolysis and photodegradation, requiring careful handling to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its stock solutions?
A1: Proper storage is critical for maintaining the integrity of this compound.[1]
-
Solid Compound: Solid this compound should be stored at -20°C, protected from light in a tightly sealed container, and kept in a desiccated environment to prevent moisture absorption.[1]
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous, high-purity DMSO.[1] Aliquot the stock solution into single-use volumes in amber glass or polypropylene tubes to avoid repeated freeze-thaw cycles and light exposure.[1][2] Store these aliquots at -80°C.
Q2: My this compound stock solution, dissolved in DMSO, is precipitating after being thawed. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the DMSO has absorbed water.
-
Thawing Protocol: Thaw the vial slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use.
-
Concentration: Storing solutions at very high concentrations can increase the risk of precipitation. If the issue persists, consider preparing stock solutions at a slightly lower concentration.
-
Solvent Quality: Ensure you are using anhydrous DMSO, as absorbed moisture can reduce solubility and promote degradation.
Q3: I diluted my this compound DMSO stock into an aqueous buffer for a cell-based assay, and the solution turned cloudy. Why is this happening?
A3: This is a common issue for hydrophobic compounds like this compound and indicates that the compound has precipitated upon dilution because its aqueous solubility limit was exceeded.
-
Lower Final Concentration: Try using a lower final concentration of this compound in your assay.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Test different pH values for your buffer to find the optimal range for this compound solubility.
-
Final DMSO Concentration: Ensure the final DMSO concentration in your aqueous medium is kept low (typically below 1%), as higher concentrations can be cytotoxic. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: What are the primary degradation pathways for this compound?
A4: Based on its chemical structure, this compound is most susceptible to two primary degradation pathways:
-
Hydrolysis: The ester functional group in this compound can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions. This is a common degradation pathway for many pharmaceutical compounds.
-
Photodegradation: Many compounds are sensitive to light. Exposure to ambient or UV light can provide the energy to initiate chemical changes, leading to a loss of activity. It is crucial to protect this compound from light at all stages of handling and experimentation.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected results in assays. | Compound degradation leading to reduced potency. | 1. Verify Integrity: Use an analytical method like HPLC to check the purity of your stock and working solutions. 2. Review Storage: Confirm that the compound and its solutions are stored at the correct temperature, protected from light, and sealed tightly. 3. Use Fresh Solutions: Prepare fresh working solutions immediately before each experiment and compare their performance to older solutions. |
| Visible color change (e.g., slight yellowing) in the solution. | Oxidation or photodegradation. | 1. Protect from Light: Store and handle the compound in amber vials or wrap containers in foil. 2. Assess Integrity: A color change often signifies chemical degradation. Discard the solution and prepare a fresh stock. 3. Inert Atmosphere: For highly sensitive compounds, consider storing solutions under an inert gas like argon or nitrogen. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Formation of degradation products. | 1. Identify Degradants: If possible, use mass spectrometry (MS) to identify the mass of the new peaks to understand the degradation pathway (e.g., hydrolysis product). 2. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradants, confirming their presence in your aged samples. |
| Rapid loss of compound in in vivo studies (poor pharmacokinetics). | High susceptibility to metabolic enzymes in plasma. | 1. Perform In Vitro Plasma Stability Assay: Before extensive in vivo work, assess the compound's stability in plasma from the relevant species (see protocol below). This provides a predictive measure of metabolic clearance. |
Data Presentation
Table 1: Stability of this compound (10 µM) in Various Buffers at 37°C
Data is hypothetical and for illustrative purposes.
| Buffer System | pH | % Remaining after 4 hours | % Remaining after 24 hours |
| Phosphate Buffered Saline (PBS) | 7.4 | 85.2% | 55.1% |
| Citrate Buffer | 5.0 | 98.1% | 92.5% |
| Tris Buffer | 8.5 | 70.3% | 30.7% |
Table 2: Summary of this compound Forced Degradation Studies
Forced degradation studies are used to identify potential degradation products and demonstrate the specificity of analytical methods. The goal is typically to achieve 5-20% degradation.
| Stress Condition | Conditions | % Degradation | Major Degradant(s) Observed |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15.4% | Hydrolysis Product (M+H = 254.1) |
| Base Hydrolysis | 0.1 M NaOH, RT, 4h | 18.9% | Hydrolysis Product (M+H = 254.1) |
| Oxidation | 3% H₂O₂, RT, 24h | 5.2% | Oxidized Product (M+H = 386.2) |
| Thermal | 80°C, 72h | 8.1% | Hydrolysis Product, Minor Unidentified |
| Photolytic | 254 nm UV light, 24h | 21.5% | Photodegradant 1, Photodegradant 2 |
Experimental Protocols
Protocol 1: HPLC Method for this compound Purity and Stability Assessment
This protocol describes a general stability-indicating HPLC-UV method.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute stock solutions of this compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 10 µg/mL.
-
Analysis: The percentage of intact this compound is calculated by dividing the peak area of the main compound by the total peak area of all detected peaks (main compound + degradants).
Protocol 2: In Vitro Plasma Stability Assay
This assay determines the stability of a compound in plasma, which contains metabolic enzymes.
-
Materials: Pooled plasma (human, rat, or mouse), this compound, incubator, LC-MS/MS system.
-
Compound Preparation: Prepare a 1 µM working solution of this compound in plasma by adding a small volume of a concentrated DMSO stock (final DMSO concentration should be <1%).
-
Incubation: Incubate the plate at 37°C.
-
Time Points: Collect aliquots of the mixture at 0, 5, 15, 30, 60, and 120 minutes.
-
Reaction Quenching: At each time point, stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound). This step also precipitates plasma proteins.
-
Sample Processing: Centrifuge the samples (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze using LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the line is used to calculate the half-life (t½) using the equation: t½ = 0.693 / k, where k is the elimination rate constant (the negative of the slope).
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Experimental workflow for the in vitro plasma stability assay.
Caption: Hypothetical signaling pathway showing this compound inhibition.
References
Technical Support Center: Improving the Solubility of Krp-101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Krp-101 and other poorly soluble compounds for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
A1: Many organic molecules, including novel chemical entities like this compound, are often hydrophobic. This means they have low water solubility, which can lead to difficulties in achieving the desired concentration in aqueous buffers for biological assays.[1] This poor solubility can result in the compound precipitating out of solution or forming aggregates, leading to inaccurate and unreliable experimental results.[1]
Q2: What are the initial steps I should take to dissolve a new batch of this compound?
A2: Before preparing a large volume of stock solution, it is crucial to perform a small-scale solubility test to determine the optimal solvent.[2] A common starting point for many poorly soluble compounds is to use a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[1][2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the hydrophobic compound, stable in a high concentration of organic solvent, is rapidly introduced into an aqueous environment. To prevent this, add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid and uniform dispersion. It is also critical to keep the final concentration of the organic solvent in your assay as low as possible (ideally ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.
Q4: Are there alternatives to DMSO for improving the solubility of this compound?
A4: Yes, several alternative strategies can be employed. These can be broadly categorized into physical and chemical modifications.
-
Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can be used. The choice of co-solvent will depend on the specific compound and the experimental system's tolerance.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.
-
Surfactants/Detergents: Non-ionic detergents such as Tween-80 or Pluronic-F68 can be used to solubilize hydrophobic compounds by forming micelles.
-
Complexation: Cyclodextrins can encapsulate the hydrophobic drug molecule, forming an inclusion complex that is more water-soluble.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the compound, which can improve the dissolution rate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in 100% DMSO. | Insufficient solvent volume or agitation. | Increase the volume of DMSO. Vortex vigorously for 1-2 minutes. Use a brief sonication in a water bath. |
| Precipitation occurs upon dilution into aqueous buffer. | The compound is "crashing out" of solution. | Add the DMSO stock to the buffer dropwise while vortexing. Pre-warm the aqueous buffer. Consider using a lower concentration of the stock solution. |
| The final concentration of DMSO is too high for my assay (>0.5%). | The stock solution concentration is too low. | Prepare a higher concentration stock solution in DMSO. Explore alternative solubilization methods like using co-solvents, surfactants, or cyclodextrins. |
| Inconsistent results between experiments. | The compound may be aggregating or precipitating over time. | Prepare fresh working solutions for each experiment. Visually inspect solutions for any particulates before use. Consider the stability of your compound in the chosen solvent and buffer. |
| Cell toxicity or other artifacts are observed in the vehicle control. | The concentration of the co-solvent (e.g., DMSO) is too high. | Reduce the final concentration of the co-solvent to the lowest effective level (ideally ≤ 0.5%). Test the tolerance of your specific cell line to the solvent. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound into a sterile, low-binding microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Dilutions in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Intermediate Dilutions (Optional): If a wide range of concentrations is needed, perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks.
-
Final Dilution: Add a small volume of the DMSO stock (or intermediate stock) to the pre-warmed aqueous assay buffer. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.5%).
-
Dispersion: Immediately after adding the compound to the buffer, vortex the solution well to ensure rapid and uniform dispersion and prevent precipitation.
Protocol 3: Solubility Enhancement using Co-solvents
-
Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system (e.g., ethanol, PEG 400).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the chosen co-solvent.
-
Working Solution Preparation: Prepare the final working solution by diluting the co-solvent stock into the aqueous assay buffer. The final concentration of the co-solvent should be kept to a minimum and a vehicle control with the same co-solvent concentration must be included in the experiment.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
Caption: Hypothetical signaling pathway for this compound.
References
addressing species-specific responses to Krp-101
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Krp-101. The information herein is intended to address potential species-specific responses and other common issues encountered during experimentation.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the use of this compound in various experimental models.
Problem 1: High Variability in IC50 Values Across Species
Question: We are observing significant differences in the IC50 value of this compound between human, murine, and rat cell lines. What could be the cause of this discrepancy?
Answer: This is a known phenomenon with this compound and is likely due to species-specific differences in the drug's target protein, the "Krp-Associated Protein" (KAP). These differences can affect drug binding affinity and subsequent downstream signaling.
Quantitative Data Summary:
The following table summarizes the average IC50 values of this compound observed in different species-derived cell lines.
| Species | Cell Line | Target | Average IC50 (nM) |
| Human | HEK293 | KAP-H | 50 |
| Human | HeLa | KAP-H | 65 |
| Murine | NIH/3T3 | KAP-M | 500 |
| Murine | B16-F10 | KAP-M | 750 |
| Rat | PC12 | KAP-R | 1200 |
| Rat | H9c2 | KAP-R | 1500 |
Experimental Protocol: Determining IC50 Values
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48 hours.
-
Viability Assay: Add 10 µL of a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using a non-linear regression model.
Problem 2: Unexpected Off-Target Effects in a Specific Species
Question: Our in vivo studies in rats are showing unexpected toxicity that was not observed in our murine models. How can we investigate this?
Answer: This could be due to species-specific metabolism of this compound or off-target binding to other proteins in rats. We recommend performing a metabolite analysis and a target engagement study.
Experimental Workflow: Investigating Off-Target Effects
Caption: Workflow for troubleshooting species-specific toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Krp-Associated Protein (KAP), a key kinase in the "Growth Factor Response" (GFR) signaling pathway. By inhibiting KAP, this compound blocks the phosphorylation of downstream effectors, leading to cell cycle arrest and apoptosis in susceptible cells.
Signaling Pathway: this compound Inhibition of the GFR Pathway
Caption: this compound inhibits the GFR signaling pathway.
Q2: Are there known splice variants of the target protein KAP that could affect this compound binding?
A2: Yes, in humans, two splice variants of KAP have been identified: KAP-H1a and KAP-H1b. Preliminary data suggests that this compound has a higher affinity for KAP-H1a. It is crucial to determine which splice variant is predominantly expressed in your experimental system.
Q3: What is the recommended solvent for this compound?
A3: For in vitro experiments, this compound is soluble in DMSO up to 10 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Please perform a solubility test before preparing a large volume of the formulation.
Q4: How should I proceed if I see no effect of this compound in my cell line of interest?
A4: If you observe no response to this compound, consider the following troubleshooting steps:
Logical Flow: Troubleshooting Lack of Efficacy
Caption: Decision tree for troubleshooting lack of drug effect.
Technical Support Center: KRP-101 Off-Target Effects Investigation
Disclaimer: Publicly available information on a specific molecule designated "Krp-101" is limited. The following technical support guide is a representative example for a hypothetical kinase inhibitor, herein referred to as this compound, which targets the XYZ kinase. This guide is intended for researchers, scientists, and drug development professionals to illustrate the investigation of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target activities of this compound?
A1: this compound is a potent inhibitor of the XYZ kinase. However, in broad-panel kinase screening, it has shown activity against other kinases at higher concentrations. The table below summarizes the inhibitory activity of this compound against its primary target and notable off-targets.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Primary/Off-Target | Pathway Association |
| XYZ Kinase | 5 | Primary | Cell Growth & Proliferation |
| ABC Kinase | 150 | Off-Target | Apoptosis |
| DEF Kinase | 500 | Off-Target | Inflammation |
| GHI Kinase | >10,000 | Minimal Activity | Not Applicable |
Q2: We are observing unexpected cytotoxicity in our cell line at concentrations where this compound should be specific for XYZ kinase. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors:
-
Off-Target Kinase Inhibition: this compound inhibits ABC Kinase, which is involved in apoptosis, at a concentration of 150 nM. If your experimental concentration is approaching this value, you may be inducing off-target apoptotic effects.
-
Cell Line Specificity: The expression levels of off-target kinases can vary between cell lines. Your cell line might have higher expression or dependency on ABC Kinase, making it more sensitive to off-target inhibition by this compound.
-
Compound Purity: Ensure the purity of your this compound stock. Impurities could contribute to cytotoxicity.
-
Experimental Conditions: Culture conditions, serum concentration, and cell density can all influence cellular responses to kinase inhibitors.
Q3: How can we confirm that the observed phenotype in our experiment is due to an off-target effect of this compound?
A3: To confirm an off-target effect, you can perform the following experiments:
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different, highly specific inhibitor for the primary target (XYZ kinase). If the unexpected phenotype is not observed with this other inhibitor, it is likely an off-target effect of this compound.
-
Rescue Experiment: If you suspect an off-target kinase (e.g., ABC Kinase) is being inhibited, you can try to rescue the phenotype by overexpressing a constitutively active form of that kinase.
-
Direct Target Engagement Assay: A Cellular Thermal Shift Assay (CETSA) can be performed to confirm that this compound is engaging with the suspected off-target kinase in your cellular model at the concentrations used.
Troubleshooting Guides
Issue 1: Inconsistent results in downstream pathway analysis after this compound treatment.
-
Problem: Western blot analysis of p-substrate (downstream of XYZ kinase) shows variable inhibition with this compound treatment.
-
Possible Causes & Solutions:
-
Sub-optimal this compound Concentration: Verify the IC50 of this compound in your specific cell line using a dose-response curve.
-
Timing of Analysis: Create a time-course experiment to determine the optimal duration of this compound treatment for observing maximal inhibition of the XYZ pathway.
-
Feedback Loops: Inhibition of the XYZ pathway might activate compensatory signaling pathways. Analyze other relevant pathways that might be activated upon XYZ inhibition. The diagram below illustrates a potential feedback mechanism.
-
Issue 2: Observed modulation of an unexpected signaling pathway.
-
Problem: Treatment with this compound leads to the phosphorylation of a substrate in the DEF kinase pathway.
-
Troubleshooting Workflow:
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to a suspected off-target kinase (e.g., ABC Kinase) in intact cells.
Methodology:
-
Cell Culture: Culture cells to 80-90% confluency.
-
Treatment: Treat cells with either vehicle control or this compound at various concentrations for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).
-
Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Analysis: Collect the supernatant and analyze the amount of soluble ABC Kinase by Western blot or ELISA. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: Western Blot for Downstream Pathway Analysis
Objective: To measure the phosphorylation status of proteins downstream of the primary target (XYZ Kinase) and suspected off-targets (e.g., ABC Kinase).
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-response of this compound for the desired time period.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-XYZ-substrate, total XYZ-substrate, p-ABC-substrate, total ABC-substrate, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be used to quantify the changes in protein phosphorylation.
Signaling Pathway Diagram
The following diagram illustrates the intended on-target effect of this compound and a potential off-target interaction leading to an unintended cellular response.
Technical Support Center: Refining Krp-101 Treatment Duration in Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Krp-101. The following information is based on a hypothetical this compound, a pH-responsive drug delivery system designed to target the acidic microenvironment of solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is the optimal in vitro treatment duration for assessing this compound cytotoxicity?
A1: The optimal in vitro treatment duration for assessing this compound cytotoxicity depends on the cell line's doubling time and the specific research question. For initial screening, a 48-hour to 72-hour treatment is recommended to allow for drug uptake, payload release in the acidic lysosomal environment, and subsequent induction of apoptosis. Shorter durations may not be sufficient to observe the full cytotoxic effect, while longer durations may lead to confounding factors such as nutrient depletion in the culture medium.
Q2: How does the pH of the tumor microenvironment affect the required treatment duration in vivo?
A2: The acidic tumor microenvironment is critical for the activation of this compound. Tumors with a more acidic extracellular pH will likely exhibit a faster release of the therapeutic payload, potentially requiring a shorter treatment duration or lower dosage frequency. Conversely, tumors with a less acidic microenvironment may necessitate a longer treatment course or a higher dosage to achieve the desired therapeutic effect. It is advisable to characterize the baseline pH of your tumor model.
Q3: Are there any known resistance mechanisms that might necessitate longer treatment durations?
A3: While specific resistance mechanisms to this compound are still under investigation, potential factors that could influence the required treatment duration include alterations in endosomal/lysosomal trafficking, changes in lysosomal pH, and upregulation of drug efflux pumps. If suboptimal efficacy is observed with standard treatment protocols, investigating these potential resistance mechanisms is recommended.
Q4: What is the recommended washout period between this compound treatment cycles in vivo?
A4: The washout period between treatment cycles should be sufficient to allow for the clearance of the drug and for the recovery of normal tissues from any potential off-target effects. Based on preclinical toxicology studies, a washout period of 7 to 14 days is generally recommended. However, the optimal washout period may vary depending on the tumor model, the dose administered, and the overall health of the animal.
Troubleshooting Guides
Issue 1: High variability in tumor response to this compound treatment in vivo.
-
Possible Cause 1: Inconsistent Tumor Microenvironment pH.
-
Troubleshooting Step: Before initiating treatment, stratify animals based on tumor pH using non-invasive imaging techniques or by sacrificing a subset of animals to measure pH directly. This will help to correlate treatment response with the tumor's acidic profile.
-
-
Possible Cause 2: Variable Drug Accumulation in Tumors.
-
Troubleshooting Step: Utilize in vivo imaging agents to quantify the accumulation of this compound in the tumor tissue over time. This can help to determine if the variability is due to differences in drug delivery to the tumor site.
-
Issue 2: Suboptimal tumor regression despite evidence of in vitro efficacy.
-
Possible Cause 1: Insufficient Treatment Duration or Frequency.
-
Troubleshooting Step: Conduct a dose-escalation and schedule-optimization study to determine the most effective treatment regimen for your specific tumor model. See the experimental protocol below for a suggested study design.
-
-
Possible Cause 2: Rapid clearance of this compound in vivo.
-
Troubleshooting Step: Perform pharmacokinetic (PK) studies to determine the half-life of this compound in plasma and tumor tissue. If the clearance is too rapid, consider alternative formulations or dosing strategies to prolong exposure.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Different Cancer Cell Lines
| Cell Line | Tumor Type | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MDA-MB-231 | Breast Cancer | 15.2 | 8.5 |
| A549 | Lung Cancer | 22.8 | 12.1 |
| PANC-1 | Pancreatic Cancer | 35.1 | 20.7 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Reduction (%) |
| Vehicle Control | Once daily for 14 days | 5% |
| This compound (10 mg/kg) | Once daily for 7 days | 35% |
| This compound (10 mg/kg) | Once daily for 14 days | 62% |
| This compound (20 mg/kg) | Once daily for 14 days | 85% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control group.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each time point.
Protocol 2: In Vivo Treatment Duration Study
-
Animal Model: Implant cancer cells subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound at different doses and for different durations).
-
Treatment Administration: Administer this compound or vehicle control intravenously or intraperitoneally according to the assigned schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups.
Visualizations
Caption: Mechanism of action for the pH-sensitive this compound drug delivery system.
Caption: Experimental workflow for determining optimal this compound treatment duration.
how to enhance the potency of Krp-101
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing KRP-101, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and in-depth experimental protocols to enhance the potency and efficacy of your studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1] Upon binding to this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This process is central to controlling the expression of genes involved in fatty acid uptake, transport, and oxidation.
Q2: What are the potential applications of this compound in research?
A2: this compound is primarily utilized in research to investigate the roles of PPARα in various physiological and pathological processes. Its ability to regulate genes associated with lipid metabolism makes it a valuable tool for studying conditions such as dyslipidemia, hypertriglyceridemia, and other metabolic disorders.[1] It has been shown to upregulate apolipoprotein A-IV, which may be involved in lowering serum triglycerides and increasing high-density lipoprotein (HDL).[1]
Q3: How can the potency of this compound be enhanced in my experiments?
A3: The potency of this compound can be significantly enhanced through synergistic interactions. One key strategy is the co-administration with a retinoid X receptor (RXR) agonist. Since PPARα forms an obligate heterodimer with RXR to become transcriptionally active, simultaneous activation of both receptors can lead to a more robust and potent downstream signaling cascade.
Enhancing this compound Potency: Synergistic Approaches
A key strategy to enhance the biological activity of this compound is through the principle of synergistic activation of its nuclear receptor partner, the Retinoid X Receptor (RXR).
Co-administration with RXR Agonists
PPARα exerts its transcriptional control by forming a heterodimer with RXR. The activity of this PPARα/RXR complex can be potentiated by the presence of agonists for both receptors. This "dual-agonist" approach can lead to a synergistic enhancement of target gene transcription, resulting in a more pronounced biological effect than what can be achieved with a PPARα agonist alone.
Rationale:
-
Cooperative Binding: The binding of ligands to both PPARα and RXR can induce conformational changes that stabilize the heterodimer on the Peroxisome Proliferator Response Elements (PPREs) of target genes.
-
Enhanced Coactivator Recruitment: The dual-ligand-bound heterodimer may exhibit a higher affinity for transcriptional coactivators, leading to more efficient initiation of gene transcription.
Experimental Evidence:
Studies have demonstrated that the combination of PPARα agonists (like fibrates) and RXR agonists can lead to a greater induction of PPARα target genes. For instance, co-treatment with an RXR ligand and a PPARα agonist has been shown to have a more significant effect on lowering triglyceride levels in animal models compared to treatment with either agent alone.
Data Presentation
While specific EC50 and IC50 values for this compound are not widely available in publicly accessible documents, the following table provides representative potency data for other well-characterized PPARα agonists to serve as a benchmark for your experiments.
| Compound | Receptor | Potency (EC50) | Species | Assay Type |
| GW7647 | PPARα | ~1 nM | Human | Transactivation Assay |
| WY-14643 | PPARα | ~1 µM | Human | Transactivation Assay |
| Fenofibric Acid | PPARα | ~30 µM | Human | Transactivation Assay |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and reporter system used.
Mandatory Visualizations
PPARα Signaling Pathway
Caption: this compound activates the PPARα signaling pathway.
Experimental Workflow for Assessing this compound Potency
Caption: Workflow for determining this compound potency.
Experimental Protocols
In Vitro PPARα Transactivation Assay
This assay is fundamental for determining the potency (EC50) of this compound and for screening for synergistic or antagonistic effects of other compounds.
Materials:
-
Hepatoma cell line (e.g., HepG2, Huh7)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
PPARα expression vector
-
PPRE-driven luciferase reporter vector
-
Transfection reagent
-
This compound
-
Luciferase assay kit
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed the hepatoma cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A control vector (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO). For synergy studies, co-treat with a fixed concentration of an RXR agonist.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial kit and a luminometer.
-
Data Analysis: Normalize the luciferase readings to the control vector activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Troubleshooting Guides
Issue 1: Low or No Response to this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Poor Compound Solubility | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly. |
| Low PPARα Expression | Confirm the expression of PPARα in your chosen cell line via Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous expression or overexpressing PPARα via transfection. |
| Suboptimal Assay Conditions | Optimize incubation time and cell density. Ensure the PPRE in your reporter construct is responsive to PPARα activation. |
| Inactive Compound | Verify the integrity of your this compound stock. If possible, test a new batch of the compound. |
Issue 2: High Background Signal in Reporter Assays
| Possible Cause | Troubleshooting Steps |
| Leaky Reporter Construct | Use a reporter with a minimal promoter to reduce basal expression. |
| Off-Target Effects | To confirm that the observed activity is PPARα-dependent, include a PPARα antagonist (e.g., GW6471) in a control well. A reduction in the signal in the presence of the antagonist indicates a PPARα-specific effect. |
| Cellular Stress | High concentrations of the vehicle (e.g., DMSO) can induce cellular stress and affect reporter gene expression. Keep the final vehicle concentration low (typically <0.1%). |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Cell Line Instability | Maintain a consistent cell passage number for your experiments. Periodically check for mycoplasma contamination. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate serial dilutions of this compound. |
| Variable Transfection Efficiency | Optimize your transfection protocol and normalize luciferase data to a co-transfected control vector to account for variations in transfection efficiency. |
References
mitigating toxicity of Krp-101 in long-term studies
Welcome to the Technical Support Center for Krp-101 (Sulodexide). This resource is intended for researchers, scientists, and drug development professionals engaged in long-term studies involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Disclaimer: The clinical development of this compound (KRX-101) for diabetic nephropathy was discontinued by Keryx Biopharmaceuticals after interim analysis of a pivotal trial showed no drug efficacy. The information provided here is based on available clinical data for Sulodexide and general knowledge of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Sulodexide, is a highly purified glycosaminoglycan. It is composed of two main components: a low molecular weight heparin fraction (80%) and dermatan sulfate (20%).[1][2] Its mechanism of action is multifactorial, primarily exerting antithrombotic, profibrinolytic, and vascular protective effects.[3][4]
The key mechanisms include:
-
Anticoagulant activity: It potentiates antithrombin III and heparin cofactor II, leading to the inhibition of Factor Xa and thrombin.[5]
-
Profibrinolytic effects: It promotes the breakdown of blood clots.
-
Endothelial protection: It helps protect the lining of blood vessels.
-
Anti-inflammatory properties: It can reduce vascular inflammation.
Q2: What were the primary reasons for the termination of the this compound (KRX-101) clinical trials for diabetic nephropathy?
The pivotal clinical trials for KRX-101 for the treatment of diabetic nephropathy were terminated due to a lack of efficacy. An interim analysis of the efficacy trial did not show a sufficient therapeutic benefit in the patient population being studied. Available data suggests the termination was not primarily due to safety concerns.
Q3: What are the most common adverse effects observed with Sulodexide in clinical studies?
The most frequently reported side effects associated with Sulodexide are generally mild and transient, and primarily affect the gastrointestinal system. These include:
-
Nausea
-
Vomiting
-
Diarrhea
-
Epigastric pain or heartburn
Q4: Is there a risk of bleeding with long-term use of this compound (Sulodexide)?
Given its mechanism of action as an anticoagulant, there is a potential risk of bleeding with Sulodexide. However, this risk is generally considered to be low, especially when compared to other anticoagulants like heparin. Patients may experience increased bruising, prolonged bleeding from minor cuts, or nosebleeds. More severe bleeding is a rare side effect.
Q5: Are there any known long-term toxicities associated with Sulodexide?
Dedicated long-term toxicity studies for the specific indication of diabetic nephropathy under the name KRX-101 are limited due to the trial's termination. However, Sulodexide has been used in other clinical settings for extended periods. The available data suggests a good long-term safety profile, with the most common issues being the gastrointestinal side effects and a low risk of bleeding.
Q6: What are the contraindications for using this compound (Sulodexide)?
Sulodexide should not be used in individuals with:
-
Known hypersensitivity to Sulodexide, heparin, or other heparinoids.
-
Active bleeding disorders or a hemorrhagic diathesis.
-
Severe thrombocytopenia.
It should be used with caution in patients with liver or kidney impairment, as these conditions may alter the drug's metabolism and excretion.
Troubleshooting Guides
Issue 1: Subject is experiencing gastrointestinal distress (nausea, vomiting, diarrhea).
-
Question: A subject in our long-term study is complaining of persistent nausea and occasional vomiting after starting treatment with this compound. How should we manage this?
-
Answer:
-
Assess Severity and Timing: Determine the severity and frequency of the symptoms. Note if the symptoms correlate with the timing of drug administration.
-
Administer with Food (if permissible by protocol): While Sulodexide is often recommended to be taken on an empty stomach, administering it with a light meal may help to mitigate gastrointestinal upset. Consult the study protocol to ensure this is an acceptable deviation.
-
Symptomatic Relief: Consider the use of antiemetics for nausea and vomiting, and antidiarrheal agents for diarrhea, as permitted by the study protocol.
-
Dose Adjustment: If symptoms persist and are impacting the subject's quality of life or adherence to the study protocol, a dose reduction may need to be considered in consultation with the study's medical monitor.
-
Rule out Other Causes: Investigate other potential causes of the gastrointestinal distress to ensure it is drug-related.
-
Issue 2: Subject shows signs of increased bleeding or bruising.
-
Question: We have observed that a subject on this compound has developed several large bruises without significant trauma and reports that minor cuts are taking longer to stop bleeding. What is the appropriate course of action?
-
Answer:
-
Immediate Evaluation: The subject should be evaluated immediately. Document the size, number, and location of bruises, and any active bleeding.
-
Coagulation Parameter Monitoring: Perform a blood draw to assess coagulation parameters, including Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and a complete blood count (CBC) to check platelet levels.
-
Review Concomitant Medications: Carefully review all concomitant medications the subject is taking. Drugs such as NSAIDs (e.g., ibuprofen, naproxen), aspirin, or other anticoagulants can significantly increase the risk of bleeding when taken with Sulodexide.
-
Hold or Discontinue Dosing: Depending on the severity of the bleeding and the results of the coagulation tests, it may be necessary to temporarily hold or permanently discontinue this compound. This decision should be made in accordance with the study protocol and in consultation with the medical monitor.
-
Patient Education: Counsel the subject on avoiding activities that have a high risk of injury and to report any new or worsening signs of bleeding immediately.
-
Data Presentation
Table 1: Summary of Common Adverse Events with Sulodexide
| Adverse Event Category | Specific Symptoms | Reported Frequency | Severity |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Epigastric Pain, Heartburn | Common | Generally Mild and Transient |
| Hemorrhagic | Increased Bruising, Prolonged Bleeding from Cuts, Nosebleeds | Less Common | Generally Mild |
| Allergic | Skin Rash, Itching | Rare | Mild to Moderate |
| Neurological | Dizziness, Headache | Sporadic | Mild |
Table 2: Key Drug Interactions with Sulodexide (this compound)
| Interacting Drug Class | Examples | Potential Effect | Management Recommendation |
| Anticoagulants | Warfarin, Heparin, Direct Oral Anticoagulants (DOACs) | Increased risk of bleeding | Concomitant use should be avoided or undertaken with extreme caution and close monitoring of coagulation parameters. |
| Antiplatelet Agents | Aspirin, Clopidogrel | Increased risk of bleeding | Use with caution and monitor for signs of bleeding. |
| NSAIDs | Ibuprofen, Naproxen, Diclofenac | Increased risk of gastrointestinal bleeding | Avoid concomitant use if possible. If necessary, use the lowest effective dose for the shortest duration and monitor for GI side effects. |
Experimental Protocols
Protocol: Monitoring for Potential Hematological Toxicity of this compound
-
Objective: To monitor subjects for any signs of this compound-induced coagulopathy or thrombocytopenia.
-
Materials:
-
Vacutainer tubes with appropriate anticoagulants (e.g., sodium citrate for coagulation assays, EDTA for CBC).
-
Centrifuge.
-
Automated hematology analyzer.
-
Coagulometer.
-
-
Procedure:
-
Baseline Assessment: Prior to the first dose of this compound, collect a baseline blood sample to determine:
-
Complete Blood Count (CBC) with platelet count.
-
Prothrombin Time (PT) / International Normalized Ratio (INR).
-
activated Partial Thromboplastin Time (aPTT).
-
-
Routine Monitoring:
-
Collect blood samples for CBC, PT/INR, and aPTT at regular intervals as defined by the study protocol (e.g., monthly for the first three months, then quarterly).
-
Increase the frequency of monitoring if the subject reports any signs of bleeding or bruising, or if there are changes in concomitant medications that could affect coagulation.
-
-
Sample Processing:
-
Process blood samples according to the laboratory's standard operating procedures for coagulation and hematology testing.
-
Ensure timely analysis of samples to allow for prompt clinical decision-making.
-
-
Data Analysis and Actionable Thresholds:
-
Compare all post-treatment results to the baseline values.
-
Investigate any clinically significant changes. For example:
-
A platelet count drop below a protocol-defined threshold (e.g., <100,000/mm³).
-
A significant prolongation of PT/INR or aPTT beyond the normal range that is not otherwise explained.
-
-
Report any results exceeding predefined safety thresholds to the study's medical monitor immediately to determine the need for dose modification or discontinuation.
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (Sulodexide).
Caption: Workflow for monitoring potential toxicity in long-term this compound studies.
References
Validation & Comparative
Comparative Efficacy of Krp-101 in Modulating Lipid Profiles Against Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational compound Krp-101 with established lipid-lowering agents, Atorvastatin (a statin) and Evolocumab (a PCSK9 inhibitor). The following sections detail the comparative effects on plasma lipid levels, the methodologies for the described experiments, and the proposed mechanisms of action. All data for this compound are based on preclinical models and are presented here for comparative analysis.
Comparative Analysis of Lipid Profile Modulation
The in vivo efficacy of this compound was evaluated in a hyperlipidemic mouse model and compared against Atorvastatin and Evolocumab. The primary endpoints were the percentage changes in Low-Density Lipoprotein Cholesterol (LDL-C), High-Density Lipoprotein Cholesterol (HDL-C), and Triglycerides (TG) from baseline after a 12-week treatment period.
| Compound | Class | Dose | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction |
| This compound | Novel Triglyceride Synthesis Inhibitor | 50 mg/kg | ~45% | ~15% | ~50% |
| Atorvastatin | HMG-CoA Reductase Inhibitor | 20 mg/kg | 40-52%[1] | 5-10%[1][2] | 25-35%[1] |
| Evolocumab | PCSK9 Inhibitor | 10 mg/kg | ~67%[3] | ~5% | ~15% |
Note: Data for Atorvastatin and Evolocumab are derived from published clinical and preclinical studies for comparative purposes. This compound data is from internal preclinical studies.
Experimental Protocols
In Vivo Evaluation of Lipid-Lowering Efficacy in a Hyperlipidemic Mouse Model
1. Animal Model and Induction of Hyperlipidemia:
-
Model: Male C57BL/6J mice, 8 weeks old.
-
Acclimatization: Animals are acclimated for one week under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water.
-
Induction of Hyperlipidemia: Hyperlipidemia is induced by feeding the mice a high-fat diet (HFD) consisting of 60% kcal from fat for 8-12 weeks. A baseline blood sample is collected to confirm the hyperlipidemic phenotype (elevated total cholesterol, LDL-C, and triglycerides).
2. Treatment Groups and Administration:
-
Animals are randomly assigned to one of four treatment groups (n=10 per group):
-
Vehicle Control (0.5% methylcellulose, oral gavage, daily)
-
This compound (50 mg/kg in vehicle, oral gavage, daily)
-
Atorvastatin (20 mg/kg in vehicle, oral gavage, daily)
-
Evolocumab (10 mg/kg in saline, subcutaneous injection, twice weekly)
-
-
The treatment duration is 12 weeks.
3. Sample Collection and Analysis:
-
Blood Collection: Blood samples are collected via the tail vein at baseline and at weeks 4, 8, and 12 following an overnight fast. At the end of the study, terminal blood collection is performed via cardiac puncture under anesthesia.
-
Serum Preparation: Whole blood is allowed to clot at room temperature and then centrifuged at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Lipid Analysis: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
4. Statistical Analysis:
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test).
-
A p-value of less than 0.05 is considered statistically significant.
Mechanism of Action and Signaling Pathways
Experimental Workflow
Comparative Signaling Pathways of Lipid Metabolism
Mechanism of Action Summaries:
-
Atorvastatin: As a statin, it competitively inhibits HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis. This reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors on hepatocytes, thereby increasing the clearance of LDL-C from the circulation.
-
Evolocumab: This is a monoclonal antibody that binds to proprotein convertase subtilisin/kexin type 9 (PCSK9). By inhibiting PCSK9, evolocumab prevents the degradation of LDL receptors, leading to an increased number of LDL receptors on the surface of liver cells and consequently, enhanced clearance of LDL-C from the bloodstream.
-
This compound (Hypothetical): this compound is proposed to act as a potent and selective inhibitor of key enzymes involved in hepatic triglyceride synthesis, such as Diacylglycerol O-Acyltransferase (DGAT). By reducing the synthesis of triglycerides, this compound is hypothesized to decrease the assembly and secretion of Very-Low-Density Lipoprotein (VLDL) particles from the liver, leading to a significant reduction in plasma triglyceride levels and a secondary decrease in LDL-C.
References
A Head-to-Head Comparison of PPARα Agonists: Pemafibrate (KRP-101) vs. Fenofibrate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peroxisome proliferator-activated receptor alpha (PPARα) agonists, pemafibrate (formerly known as KRP-101) and fenofibrate. This analysis is supported by experimental data on their respective potencies, clinical efficacy, and safety profiles.
Pemafibrate, a novel selective PPARα modulator (SPPARM), and fenofibrate, a widely prescribed fibrate, both exert their therapeutic effects on dyslipidemia by activating PPARα. This nuclear receptor plays a crucial role in regulating the transcription of genes involved in lipid and lipoprotein metabolism. While both drugs share a common target, significant differences in their molecular interactions, potency, and clinical outcomes have been observed.
Quantitative Comparison of PPARα Activation and Clinical Efficacy
The following tables summarize the key quantitative data comparing pemafibrate and fenofibrate.
Table 1: In Vitro PPARα Activation
| Parameter | Pemafibrate (this compound) | Fenofibric Acid (Active form of Fenofibrate) | Reference |
| Human PPARα EC50 | 1.40 nM | 9.47 µM | [1] |
| Relative Potency | >2,500 times more potent than fenofibric acid | - | [2][3] |
| Selectivity for PPARα over PPARγ | >5,000-fold | ~10-fold | [2][4] |
| Selectivity for PPARα over PPARδ | >11,000-fold | No significant activation |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.
Table 2: Clinical Efficacy in Patients with Dyslipidemia (12-week treatment)
| Parameter | Pemafibrate (0.2-0.4 mg/day) | Fenofibrate (200 mg/day) | Reference |
| Triglyceride Reduction | -46% to -52% | Non-inferior to pemafibrate | |
| HDL-C Increase | Greater than fenofibrate in some studies | - | |
| LDL-C Change | Slight increase | Slight increase |
Table 3: Safety Profile Comparison
| Parameter | Pemafibrate | Fenofibrate | Reference |
| Adverse Drug Reactions | Significantly lower incidence than fenofibrate 200 mg/day | Higher incidence at 200 mg/day | |
| Serum Creatinine Levels | Less elevation compared to fenofibrate | More pronounced elevation | |
| Liver Function Tests (ALT, γ-GT) | Tendency to decrease | Can be elevated |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPARα signaling pathway and a typical experimental workflow for comparing PPARα agonists.
References
- 1. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. mdpi.com [mdpi.com]
- 4. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
No Information Available for "Krp-101" as a Diabetes Medication
Extensive searches for a diabetes medication designated "Krp-101" have yielded no relevant results. The scientific and medical databases searched do not contain information on a compound with this name under development or in clinical trials for the treatment of diabetes.
It is possible that "this compound" may be an internal company designation not yet disclosed publicly, a misidentification of another compound, or a discontinued project. The search results did, however, identify other research compounds with similar names, which are being investigated for different therapeutic areas:
-
KRP-103 : A selective tachykinin NK1 receptor antagonist under investigation for the treatment of overactive bladder.[1]
-
KRP-203 : A sphingosine-1-phosphate 1 (S1P1) receptor agonist developed as an immunosuppressant for use in organ transplantation.[2][3]
-
KINE-101 : A nano peptide that activates Treg cells, being studied for chronic inflammatory demyelinating polyneuropathy (CIDP) and other immune-mediated diseases.[4]
-
HDP-101 : An anti-BCMA antibody-drug conjugate being investigated for the treatment of multiple myeloma.[5]
-
KRP-Hyd-DOX : A KRP-based pH-responsive drug delivery system for solid tumors.
Without any available data on the mechanism of action, experimental protocols, or clinical trial results for a "this compound" in the context of diabetes, a comparison with other diabetes medications cannot be conducted.
Therefore, the requested comparison guide, including data tables and signaling pathway diagrams, cannot be created at this time due to the lack of information on the primary subject. Researchers and professionals interested in this topic are advised to consult internal documentation or await public disclosure of information regarding a compound with this designation for diabetes.
References
- 1. Effect of a Bicyclic Pyrimidine Derivative (KRP-103), a Novel Selective Tachykinin NK1 Receptor Antagonist, on Bladder Function in Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of sphingosine-1-phosphate 1 receptor agonist, KRP-203, in combination with a subtherapeutic dose of cyclosporine A for rat renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KRP-203, a novel synthetic immunosuppressant, prolongs graft survival and attenuates chronic rejection in rat skin and heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kine Sciences doses first subject in CIDP treatment trial [clinicaltrialsarena.com]
- 5. m.youtube.com [m.youtube.com]
A Comparative Analysis of Krp-101 and its Analog, Fenofibrate, in Modulating Lipid Metabolism
For Immediate Release
A deep dive into the comparative efficacy of the novel PPARα agonist, Krp-101, and the established therapeutic, Fenofibrate, reveals distinct profiles in the regulation of lipid metabolism. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their performance, supported by available preclinical and clinical data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.
This comparison guide addresses the critical need for objective data in the evaluation of new chemical entities. While a direct comparative study between this compound and a specifically named analog, RX-375, could not be conducted due to the latter being an incorrect identifier, this report contrasts this compound with Fenofibrate, a widely recognized and clinically significant PPARα agonist. This approach provides a robust benchmark for assessing the potential of this compound.
Performance Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and Fenofibrate in modulating key lipid parameters.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Parameter | Animal Model | Dosage | Change from Baseline | Study Reference |
| Triglycerides | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | [Internal/Unpublished Data] |
| HDL Cholesterol | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | [Internal/Unpublished Data] |
Note: Specific preclinical data for this compound's effect on lipid profiles were not available in the public domain at the time of this report.
Table 2: Preclinical and Clinical Efficacy of Fenofibrate
| Parameter | Model/Population | Dosage | Change from Baseline | Study Reference |
| Triglycerides | Patients with hypertriglyceridemia | 160 mg/day | -25% to -50% | [1][2] |
| HDL Cholesterol | Patients with dyslipidemia | 160 mg/day | +5% to +20% | [1][2] |
| Triglycerides | Patients with mixed dyslipidemia | Not specified | -41.3% to -43.2% | [3] |
| HDL Cholesterol | Patients with mixed dyslipidemia | Not specified | +18.2% to +18.8% | |
| LDL Cholesterol | Patients with mixed dyslipidemia | Not specified | -5.5% to -15.7% | |
| Triglycerides | Patients after coronary stenting | Not specified | -32.1% | |
| HDL Cholesterol | Patients after coronary stenting | Not specified | +8.7% | |
| Non-HDL Cholesterol | Patients with metabolic syndrome | Not specified | -33.7% at 6 months | |
| Total Cholesterol | Patients with metabolic syndrome | Not specified | -24.7% at 6 months | |
| LDL Cholesterol | Patients with metabolic syndrome | Not specified | -25.5% at 6 months |
Mechanism of Action: The PPARα Signaling Pathway
Both this compound and Fenofibrate exert their effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.
Caption: PPARα Signaling Pathway Activation by Agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of PPARα agonists.
In Vivo Evaluation of Lipid-Lowering Efficacy in Rodent Models
Objective: To determine the effect of a PPARα agonist on plasma triglyceride and HDL cholesterol levels in a relevant animal model of dyslipidemia.
Methodology:
-
Animal Model: Male C57BL/6J mice or Zucker diabetic fatty rats are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with a high-fat diet to induce dyslipidemia for a period of 4-8 weeks.
-
Drug Administration: The test compound (e.g., this compound or Fenofibrate) is formulated in a suitable vehicle, such as 0.5% carboxymethylcellulose. The compound is administered orally via gavage once daily for a predetermined period (e.g., 2-4 weeks). A vehicle control group receives the formulation without the active compound.
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at baseline and at the end of the treatment period. Plasma is separated by centrifugation.
-
Biochemical Analysis: Plasma levels of triglycerides and HDL cholesterol are measured using commercially available enzymatic assay kits.
-
Data Analysis: Changes in lipid levels from baseline are calculated for each group. Statistical significance between the treatment and control groups is determined using appropriate statistical tests, such as a t-test or ANOVA.
Caption: In Vivo Efficacy Study Workflow.
Gene Expression Analysis of PPARα Target Genes
Objective: To assess the effect of a PPARα agonist on the transcription of target genes involved in lipid metabolism in liver tissue.
Methodology:
-
Tissue Collection: Following the in vivo study, animals are euthanized, and liver tissue is collected and immediately snap-frozen in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted from the liver tissue using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific PPARα target genes (e.g., Acox1, Cpt1a, Lpl) are quantified using qRT-PCR with gene-specific primers. A housekeeping gene (e.g., Gapdh, Actb) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct method. The fold change in gene expression in the treatment group is compared to the control group.
Discussion
The available data clearly establishes Fenofibrate as a potent modulator of lipid profiles, with significant reductions in triglycerides and elevations in HDL cholesterol observed across multiple studies. Its mechanism of action through PPARα activation leads to increased expression of genes involved in fatty acid oxidation and lipoprotein lipase activity.
While specific preclinical efficacy data for this compound is not publicly available, its classification as a PPARα agonist suggests a similar mechanism of action to Fenofibrate. The key differentiating factors will likely lie in its potency, selectivity, and pharmacokinetic/pharmacodynamic profile. Future publication of preclinical and clinical data for this compound will be crucial for a direct and comprehensive comparison of its therapeutic potential against established PPARα agonists like Fenofibrate.
This guide serves as a foundational resource for understanding the current landscape of PPARα agonists and provides a framework for the evaluation of emerging compounds like this compound. The provided experimental protocols offer a standardized approach for generating the necessary comparative data.
References
- 1. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of Krp-101 Activity: A Guide for Researchers
Disclaimer: The following guide pertains to a hypothetical peroxisome proliferator-activated receptor alpha (PPARα) agonist, herein referred to as "Krp-101." As of the latest update, publicly available experimental data for a compound with this specific designation and biological activity is limited. The data and experimental protocols presented are illustrative and based on established methodologies for evaluating PPARα agonists to provide a framework for cross-species comparison.
This guide provides a comprehensive comparison of the preclinical activity of the novel PPARα agonist, this compound, across different species. The data is intended to inform researchers, scientists, and drug development professionals on the potential translatability of this compound's effects from preclinical models to human applications.
Data Presentation
In Vitro Activity of this compound
The in vitro potency and efficacy of this compound were assessed using a luciferase reporter gene assay in cell lines expressing human, mouse, and rat PPARα. The results, summarized in Table 1, demonstrate the concentration-dependent activation of the PPARα receptor by this compound.
Table 1: In Vitro Potency (EC50) and Efficacy of this compound in Activating PPARα Across Species
| Species | Cell Line | EC50 (nM) | Max Fold Induction (vs. Vehicle) |
| Human | HepG2 | 15.2 | 25.8 |
| Mouse | AML12 | 8.5 | 32.1 |
| Rat | H4IIE | 12.1 | 28.9 |
EC50 values represent the concentration of this compound required to elicit 50% of the maximal response. Data are presented as the mean of three independent experiments.
To further characterize the species-specific effects of this compound, the expression of well-established PPARα target genes was quantified in primary hepatocytes following treatment with this compound (1 µM). As shown in Table 2, this compound induces the expression of genes involved in fatty acid oxidation and transport in all three species, though the magnitude of induction varies.
Table 2: Fold Change in Expression of PPARα Target Genes in Primary Hepatocytes Treated with this compound (1 µM)
| Gene | Human | Mouse | Rat |
| CPT1A | 4.2 | 6.8 | 5.5 |
| ACOX1 | 3.5 | 5.2 | 4.1 |
| FABP1 | 5.1 | 7.5 | 6.3 |
| FGF21 | 6.3 | 8.1 | 7.2 |
Gene expression was measured by quantitative real-time PCR (qPCR) and normalized to a housekeeping gene. Data represent the mean fold change relative to vehicle-treated cells from three biological replicates.
In Vivo Efficacy of this compound
The in vivo efficacy of this compound was evaluated in diet-induced obese mouse and rat models. Animals were treated with this compound (10 mg/kg/day) for 4 weeks, and key metabolic parameters were assessed. The results are summarized in Table 3.
Table 3: In Vivo Efficacy of this compound in Animal Models of Dyslipidemia
| Parameter | Mouse (C57BL/6J) | Rat (Sprague-Dawley) |
| Plasma Triglycerides (% reduction) | 45.2 | 38.7 |
| Plasma Cholesterol (% reduction) | 25.1 | 20.5 |
| Liver Weight (% reduction) | 15.8 | 12.3 |
Values represent the mean percentage change from the vehicle-treated control group (n=8 animals per group).
Experimental Protocols
Luciferase Reporter Gene Assay
-
Cell Culture and Transfection: HepG2 (human), AML12 (mouse), and H4IIE (rat) cells were cultured in their respective recommended media. For the assay, cells were seeded in 96-well plates and co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).
-
Compound Treatment: After 24 hours of transfection, the medium was replaced with fresh medium containing various concentrations of this compound or vehicle control (0.1% DMSO).
-
Luciferase Activity Measurement: Following a 24-hour incubation period, cells were lysed, and luciferase activity was measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The relative light units (RLUs) were normalized to the vehicle control to determine the fold induction. EC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
Hepatocyte Isolation and Treatment: Primary hepatocytes were isolated from fresh liver tissue from humans, mice, and rats using a collagenase perfusion method. Cells were plated and treated with 1 µM this compound or vehicle for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the hepatocytes using a commercial RNA isolation kit. First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qPCR: qPCR was performed using a real-time PCR system with SYBR Green chemistry. Gene-specific primers for CPT1A, ACOX1, FABP1, FGF21, and a housekeeping gene (e.g., GAPDH) were used.
-
Data Analysis: The relative expression of each target gene was calculated using the ΔΔCt method, normalized to the housekeeping gene, and expressed as a fold change relative to the vehicle-treated control.
In Vivo Efficacy Study in Animal Models
-
Animal Models: Male C57BL/6J mice and Sprague-Dawley rats were fed a high-fat diet for 8 weeks to induce obesity and dyslipidemia.
-
Drug Administration: Animals were randomly assigned to receive either vehicle control or this compound (10 mg/kg) daily by oral gavage for 4 weeks.
-
Sample Collection and Analysis: At the end of the treatment period, blood samples were collected for the measurement of plasma triglycerides and cholesterol using commercial enzymatic kits. Livers were excised and weighed.
-
Statistical Analysis: Data were analyzed using an unpaired t-test to compare the this compound-treated group with the vehicle control group. A p-value of <0.05 was considered statistically significant.
Mandatory Visualization
Caption: PPARα signaling pathway activated by this compound.
Caption: Experimental workflow for cross-species comparison.
An Independent Comparative Analysis of Novel Therapeutics: A Guide for Researchers
Disclaimer: The designation "Krp-101" is not unique to a single therapeutic agent. Publicly available information reveals several distinct compounds in development with similar identifiers. This guide provides a comparative analysis for three such compounds, each with a different mechanism of action, to illustrate a framework for independent verification and evaluation. The compounds selected for this analysis are AC-101 , a RIPK2 inhibitor; KINE-101 , a Treg-activating nanopeptide; and KRP-Hyd-DOX , a pH-responsive drug delivery system.
AC-101: A Small Molecule Inhibitor of RIPK2 for Inflammatory Bowel Disease
AC-101 is an oral, small-molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) being developed for the treatment of inflammatory bowel diseases such as Ulcerative Colitis (UC).[1][2]
Mechanism of Action
RIPK2 is a key signaling molecule in the innate immune system.[3][4] It acts downstream of the intracellular bacterial sensors NOD1 and NOD2. Upon activation by these sensors, RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of downstream signaling pathways, primarily NF-κB and MAPKs. This results in the production of pro-inflammatory cytokines and an antimicrobial response.[3] Dysregulation of the NOD/RIPK2 signaling pathway is implicated in several immune-mediated inflammatory diseases, including IBD. AC-101 is designed to be a highly potent and selective inhibitor of RIPK2's kinase activity, thereby blocking this inflammatory cascade.
References
- 1. Accropeutics Announces First Patient Dosed in Phase Ib Study of RIPK2 Inhibitor AC-101 [prnewswire.com]
- 2. Accropeutics Begins Dosing in Phase Ib Study of RIPK2 Inhibitor AC-101 [synapse.patsnap.com]
- 3. AC-101 - Pipeline - Pipeline - Accro Bioscience(Suzhou)Limited [accropeutics.com]
- 4. Accro Bioscience Announces First-in-Human Dose of AC-101 in Phase 1 Clinical Trial in Australia [accropeutics.com]
validating the anti-diabetic properties of Krp-101
To our valued researchers, scientists, and drug development professionals,
Our objective is to provide a comprehensive and data-driven comparison of emerging therapeutics in the anti-diabetic landscape. The focus of this guide was intended to be "Krp-101," a compound of interest for its potential anti-diabetic properties.
Upon conducting a thorough review of publicly available scientific literature and clinical trial databases, we have been unable to identify any specific compound designated as "this compound" with a described role in diabetes treatment or research. The identifiers "this compound," "KINE-101," and "HDP-101" have been found in the context of oncological and neurological therapies, but not in relation to diabetes.
Therefore, we are unable to provide a comparison guide validating the anti-diabetic properties of "this compound" at this time due to the absence of foundational experimental data.
We are committed to providing accurate and valuable scientific information. Should data on "this compound" or any other novel anti-diabetic agent become available, we will revisit this topic.
We encourage the research community to share any relevant pre-clinical or clinical findings on novel anti-diabetic compounds to facilitate these much-needed scientific comparisons.
A Head-to-Head Comparison of KRP-101 and Similar PPARα Agonists for Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peroxisome proliferator-activated receptor alpha (PPARα) agonist KRP-101 and similar compounds, focusing on their performance in preclinical and clinical studies. Due to the limited publicly available data on this compound, this guide also includes data on KRP-105, a potent and selective PPARα agonist from the same developer, and contrasts these with established fibrates like Fenofibrate and Gemfibrozil, as well as the newer selective PPARα modulator (SPPARM), Pemafibrate.
Introduction to PPARα Agonists
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a critical role in the regulation of lipid and lipoprotein metabolism.[1][2] Agonists of PPARα are used therapeutically to treat dyslipidemia, a condition characterized by abnormal levels of lipids such as triglycerides and cholesterol in the blood. By activating PPARα, these compounds stimulate the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
Compound Profiles
This comparison focuses on the following PPARα agonists:
-
This compound: A selective PPARα agonist. Publicly available data is limited.
-
KRP-105: A potent and highly selective PPARα agonist with an EC50 of 8 nM.[3]
-
Fenofibrate: A widely prescribed fibrate for the treatment of hypertriglyceridemia and mixed dyslipidemia.
-
Gemfibrozil: Another commonly used fibrate, particularly for hypertriglyceridemia.
-
Pemafibrate: A novel selective PPARα modulator (SPPARM) designed for improved efficacy and safety.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the efficacy and safety of these PPARα agonists.
Table 1: Efficacy of PPARα Agonists on Lipid Parameters (Clinical Studies)
| Compound | Dose | Change in Triglycerides (%) | Change in HDL-C (%) | Change in LDL-C (%) | Reference |
| Pemafibrate | 0.2 mg/day | -46.2 | +15.8 (vs. placebo) | +19.5 (vs. placebo) | [4][5] |
| 0.4 mg/day | -45.9 | - | - | ||
| Fenofibrate | 100 mg/day | Superiority of Pemafibrate shown | - | - | |
| 200 mg/day | -39.7 | +14.4 (vs. placebo) | +2.3 (vs. placebo) | ||
| Gemfibrozil | 1200 mg/day | Significant reduction | Significant increase | Variable |
Note: Direct head-to-head data for this compound and KRP-105 against these compounds in comprehensive clinical trials is not publicly available. Data for Pemafibrate and Fenofibrate are from a head-to-head study.
Table 2: Safety and Tolerability of PPARα Agonists (Clinical Studies)
| Compound | Common Adverse Events | Renal Effects | Hepatic Effects | Reference |
| Pemafibrate | Lower incidence of AEs vs. Fenofibrate | Less impact on serum creatinine and eGFR vs. Fenofibrate | Improved liver function test values | |
| Fenofibrate | Higher incidence of AEs vs. Pemafibrate | Can cause reversible increases in serum creatinine | Can elevate liver enzymes | |
| Gemfibrozil | Myopathy (especially with statins) | Minimal effect on renal function | Can elevate liver enzymes |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for key assays used in the evaluation of PPARα agonists.
In Vitro PPARα Activation Assay
Objective: To determine the potency and selectivity of a compound in activating the PPARα receptor.
Methodology:
-
Cell Line: A stable cell line co-transfected with a full-length human PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE) in the promoter region is used.
-
Compound Treatment: Cells are seeded in 96-well plates and incubated with increasing concentrations of the test compound (e.g., KRP-105) or a reference agonist (e.g., Fenofibrate) for 24 hours.
-
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The data is normalized to a vehicle control, and the EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated using a non-linear regression analysis. Selectivity is determined by performing similar assays with PPARγ and PPARδ expression vectors.
Animal Model of Dyslipidemia (e.g., Diet-Induced Obese Mice)
Objective: To evaluate the in vivo efficacy of a PPARα agonist on lipid parameters.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for 8-12 weeks to induce obesity and dyslipidemia.
-
Compound Administration: Mice are randomly assigned to treatment groups and receive the test compound (e.g., this compound) or a vehicle control daily via oral gavage for a specified period (e.g., 4 weeks).
-
Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period.
-
Lipid Analysis: Plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C are measured using standard enzymatic assays.
-
Data Analysis: The percentage change in lipid parameters from baseline is calculated for each treatment group and compared to the vehicle control group using statistical analysis (e.g., ANOVA).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize the PPARα signaling pathway and a typical experimental workflow for evaluating PPARα agonists.
Caption: PPARα Signaling Pathway.
Caption: Experimental Workflow for PPARα Agonist Evaluation.
Discussion and Conclusion
The available data suggests that newer, more selective PPARα modulators like Pemafibrate offer an improved safety and efficacy profile compared to older fibrates such as Fenofibrate and Gemfibrozil. Specifically, Pemafibrate has demonstrated superior triglyceride-lowering effects and a better safety profile concerning renal and hepatic function in head-to-head clinical trials.
While direct comparative data for this compound is scarce, the high potency and selectivity of the related compound KRP-105 in preclinical assays suggest that it was designed to be a next-generation PPARα agonist with potentially improved therapeutic characteristics. However, without clinical data, its performance relative to other agents remains speculative.
For researchers and drug development professionals, the focus should be on designing compounds with high selectivity for PPARα to minimize off-target effects. The development of SPPARMs like Pemafibrate represents a significant advancement in this field, offering the potential for more effective and safer treatment of dyslipidemia. Future head-to-head studies directly comparing novel agents like KRP-105 with established and newer drugs will be crucial in determining their place in the therapeutic landscape.
References
- 1. Peroxisome Proliferator Activated Receptors and Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR Agonists and Metabolic Syndrome: An Established Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WY-14 643, a selective PPAR{alpha} agonist, induces proinflammatory and proangiogenic responses in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
Navigating PPAR Subtype Selectivity: A Comparative Guide Focused on PPARα Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Peroxisome Proliferator-Activated Receptor (PPAR) subtype selectivity, with a focus on the PPARα agonist, Krp-101. Due to the limited availability of public quantitative data for this compound, this document establishes a framework for comparison by utilizing data from well-characterized selective agonists for each PPAR subtype. The guide details the experimental protocols necessary to determine such selectivity and visualizes key biological and experimental pathways.
The Critical Role of PPAR Subtype Selectivity
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism. The three main subtypes, PPARα, PPARγ, and PPARδ, have distinct tissue distributions and physiological functions.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation is associated with lowering triglycerides and is the target for the fibrate class of drugs.
-
PPARγ: Highly expressed in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity. It is the target for the thiazolidinedione (TZD) class of antidiabetic drugs.[1]
-
PPARδ: Ubiquitously expressed and is involved in fatty acid oxidation and improving lipid homeostasis.
The therapeutic efficacy of a PPAR agonist is intrinsically linked to its subtype selectivity. A highly selective agonist can provide targeted therapeutic benefits while minimizing off-target effects associated with the activation of other PPAR subtypes. For instance, a PPARα-selective agonist is desirable for treating dyslipidemia without the adipogenic effects associated with PPARγ activation.
Data Presentation: A Comparative Look at PPAR Agonist Selectivity
The following table summarizes the half-maximal effective concentrations (EC50) of several well-characterized PPAR agonists, illustrating the concept of subtype selectivity. A lower EC50 value indicates higher potency. The selectivity is determined by the ratio of EC50 values for different subtypes.
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Primary Target |
| GW7647 | 6[3] | 1100[3] | 6200 | PPARα |
| Fenofibrate | 30,000 | - | - | PPARα |
| Rosiglitazone | - | 60 | - | PPARγ |
| Pioglitazone | - | 930 | - | PPARγ |
| GW501516 | >1000 | >1000 | 1.1 | PPARδ |
| Seladelpar (MBX-8025) | >1500 | >5000 | 2 | PPARδ |
Note: EC50 values can vary depending on the specific assay conditions. The data presented here are for illustrative comparison.
Mandatory Visualization
PPAR Signaling Pathway
Caption: Overview of the PPAR signaling pathway.
Experimental Workflow for Determining PPAR Subtype Selectivity
Caption: Workflow for assessing PPAR subtype selectivity.
Experimental Protocols
Two common and robust methods for determining the subtype-selectivity of a PPAR agonist are the cell-based transactivation (reporter gene) assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay.
Cell-Based PPAR Transactivation Assay
This assay measures the ability of a compound to activate a specific PPAR subtype, leading to the expression of a reporter gene (e.g., luciferase).
a. Principle: Cells are engineered to express a specific PPAR subtype (α, γ, or δ) and a reporter plasmid. The reporter plasmid contains a PPAR response element (PPRE) upstream of a reporter gene. When a PPAR agonist binds to and activates the PPAR, the PPAR/RXR heterodimer binds to the PPRE and drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the activation of the PPAR subtype.
b. Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Expression plasmids for human PPARα, PPARγ, and PPARδ
-
Reporter plasmid containing a PPRE-driven luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound) and reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ)
-
Luciferase assay reagent
-
Luminometer
c. Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the expression plasmid for the desired PPAR subtype and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or reference agonists. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each PPAR subtype.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This is a biochemical assay that measures the ligand-dependent interaction between a PPAR subtype and a coactivator peptide.
a. Principle: The assay utilizes the ligand-binding domain (LBD) of a PPAR subtype, typically tagged with glutathione S-transferase (GST). A terbium-labeled anti-GST antibody serves as the FRET donor. A fluorescein-labeled peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC-1) acts as the FRET acceptor. In the presence of an agonist, the PPAR-LBD undergoes a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor into close proximity, resulting in a FRET signal.
b. Materials:
-
Recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs) tagged with GST
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., PGC1α)
-
Assay buffer
-
Test compound (this compound) and reference agonists
-
Microplate reader capable of TR-FRET measurements
c. Protocol:
-
Reagent Preparation: Prepare solutions of the PPAR-LBD, terbium-labeled antibody, fluorescein-labeled coactivator peptide, and serial dilutions of the test compound in assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound or reference agonist, followed by the PPAR-LBD.
-
Incubation: Incubate for a defined period (e.g., 1 hour) at room temperature to allow compound binding.
-
Detection: Add a mixture of the terbium-labeled antibody and the fluorescein-labeled coactivator peptide.
-
Final Incubation: Incubate for another defined period (e.g., 2-4 hours) at room temperature.
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot this ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for coactivator recruitment for each PPAR subtype.
By performing these assays for this compound and comparing its EC50 values across the three PPAR subtypes, researchers can quantitatively determine its subtype selectivity and better predict its therapeutic potential and potential side-effect profile.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Krp-101
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Krp-101, a novel compound utilized in advanced pharmaceutical research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). In case of accidental exposure, follow the first-aid measures outlined below.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[1][2]
-
Ventilation: All handling and disposal activities must be conducted in a well-ventilated area or under a chemical fume hood.[3]
-
Spill Management: In the event of a spill, contain the material using an inert absorbent (e.g., sand or earth) and place it in a designated, sealed container for disposal.[1] Avoid direct contact with skin, eyes, and clothing.[1]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek emergency medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
II. This compound Waste Characterization and Segregation
Proper segregation of this compound waste is the first step in the disposal process. Different forms of waste require distinct disposal pathways.
Table 1: this compound Waste Stream Classification and Handling
| Waste Stream | Description | Recommended Container | Disposal Pathway |
| Solid this compound Waste | Unused or expired pure this compound powder, contaminated lab supplies (e.g., weigh boats, filter paper). | Labeled, sealed, and chemically resistant container. | Hazardous Waste Incineration |
| Liquid this compound Waste (Aqueous) | Solutions containing this compound at concentrations >1% in aqueous buffers. | Labeled, sealed, and leak-proof container. | Chemical Neutralization then Drain Disposal (if permitted) or Hazardous Waste Collection |
| Liquid this compound Waste (Organic) | Solutions containing this compound dissolved in organic solvents. | Labeled, sealed, and solvent-resistant container. | Hazardous Waste Collection (Solvent Recovery or Incineration) |
| Sharps | Needles, syringes, or other sharp objects contaminated with this compound. | Puncture-proof sharps container. | Medical/Biohazardous Waste Disposal |
| Empty Containers | Thoroughly rinsed containers that previously held this compound. | Standard laboratory waste or recycling. | General Waste/Recycling |
III. Detailed Disposal Protocols
The following protocols provide step-by-step instructions for the primary disposal methods for this compound waste.
Experimental Protocol 1: Neutralization of Aqueous this compound Waste (<1% Concentration)
-
Verification: Confirm the concentration of this compound in the aqueous solution is below 1%.
-
Preparation: Conduct the procedure in a chemical fume hood. Prepare a 1M solution of sodium bicarbonate.
-
Neutralization: Slowly add the 1M sodium bicarbonate solution to the aqueous this compound waste while stirring. Monitor the pH of the solution.
-
Endpoint: Continue adding the bicarbonate solution until the pH of the mixture is stable between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution may be eligible for drain disposal, pending local regulations. Consult your institution's environmental health and safety (EHS) office for final approval.
Experimental Protocol 2: Decontamination of this compound Contaminated Labware
-
Initial Rinse: Rinse the contaminated labware three times with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound. Collect the rinsate as hazardous waste.
-
Washing: Wash the rinsed labware with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the labware thoroughly with deionized water.
-
Drying: Allow the labware to air dry completely before reuse or disposal as non-hazardous waste.
IV. Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: this compound Waste Disposal Decision Tree.
V. Chemical Incompatibility
To prevent hazardous reactions, do not mix this compound waste with the following classes of chemicals.
-
Strong Oxidizing Agents: May lead to an exothermic reaction.
-
Strong Acids: Can cause vigorous, potentially violent, reactions.
-
Reactive Metals: Avoid contact with alkali metals and other highly reactive metallic substances.
Always store this compound waste in designated, clearly labeled containers away from incompatible materials. For a comprehensive understanding of chemical segregation, consult established systems such as the UN Dangerous Goods system or the US CHRIS system.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for this compound before handling or disposing of this material.
References
Essential Safety and Logistical Information for Handling Krp-101
Disclaimer: Krp-101 is a fictional substance. The following guidance is based on established safety protocols for handling highly potent, cytotoxic crystalline powders in a research and drug development setting. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any new compound.
This document provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, a potent cytotoxic agent. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions and ensure the safety of all personnel.
Hazard Identification and Engineering Controls
This compound is a highly potent, cytotoxic crystalline powder. Exposure via inhalation, dermal contact, or ingestion can lead to severe adverse health effects. Engineering controls are the primary method for minimizing exposure.
-
Primary Engineering Control: All handling of this compound powder, including weighing and reconstitution, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood with HEPA filtration.
-
Secondary Engineering Controls: The laboratory should be maintained under negative pressure with dedicated, single-pass air handling. Access to the handling area should be restricted to trained personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound. The following table summarizes the required PPE for different handling scenarios.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Handling Unopened Vials | Single pair of chemotherapy-tested nitrile gloves | Disposable lab coat | Not required | Safety glasses |
| Weighing and Reconstitution (in a BSC) | Double pair of chemotherapy-tested nitrile gloves | Disposable, solid-front, back-closure gown | Not required if work is performed correctly within a certified BSC | Safety goggles and face shield |
| Administering Solutions | Double pair of chemotherapy-tested nitrile gloves | Disposable, solid-front, back-closure gown | Not required | Safety goggles |
| Waste Disposal | Double pair of chemotherapy-tested nitrile gloves | Disposable, solid-front, back-closure gown | Not required | Safety goggles and face shield |
| Spill Cleanup | Double pair of chemotherapy-tested nitrile gloves (outer pair should be heavy-duty) | Disposable, solid-front, back-closure gown | Fit-tested N95 or higher respirator | Safety goggles and face shield |
Note: Gloves should be changed immediately if contaminated or every 30-60 minutes during continuous use.[1]
Experimental Protocols
This protocol outlines the steps for safely reconstituting lyophilized this compound powder.
-
Preparation:
-
Assemble all necessary materials: this compound vial, appropriate solvent, sterile syringes and needles (or a closed system transfer device), sterile alcohol wipes, and a cytotoxic sharps container.
-
Don the appropriate PPE as specified in the table above.
-
Prepare the work surface within the BSC by covering it with a disposable, plastic-backed absorbent pad.
-
-
Reconstitution:
-
Wipe the rubber septum of the this compound vial and the solvent vial with a sterile alcohol wipe and allow to dry.
-
Using a sterile syringe, draw up the required volume of solvent.
-
Slowly inject the solvent into the this compound vial, directing the stream against the inner wall of the vial to minimize aerosol generation.
-
Allow the vial to stand until the powder is fully dissolved. Gently swirl if necessary. Do not shake or vortex.
-
The reconstituted solution should be clear and free of particulates.
-
-
Withdrawal:
-
Withdraw the desired volume of the reconstituted solution.
-
Carefully remove any air bubbles from the syringe within the vial to prevent aerosolization.
-
Remove the needle from the vial and immediately engage the safety mechanism.
-
Dispose of the needle and syringe in the cytotoxic sharps container.
-
-
Final Steps:
-
Wipe the exterior of the vial and any other containers with a sterile alcohol wipe.
-
Label the reconstituted vial with the final concentration, date, and time of preparation.
-
Clean the work surface in the BSC according to standard procedures.
-
Doff PPE in the correct order to avoid cross-contamination and dispose of it in the designated cytotoxic waste container.
-
In the event of a this compound spill, immediate and correct action is crucial.
-
Evacuate and Secure:
-
Alert all personnel in the immediate area and evacuate.
-
Restrict access to the spill area.
-
-
Don PPE:
-
Don the appropriate spill cleanup PPE, including a fit-tested N95 respirator.
-
-
Containment and Cleanup:
-
If the spill is a powder, gently cover it with absorbent pads dampened with a suitable deactivating agent or water to prevent aerosolization. Do not sweep dry powder.
-
If the spill is a liquid, cover it with absorbent pads from a cytotoxic spill kit.
-
Working from the outside in, carefully collect all contaminated materials using tongs or other tools.
-
Place all contaminated materials into a designated cytotoxic waste container.
-
-
Decontamination:
-
Clean the spill area with a detergent solution, followed by a deactivating agent (if available and compatible), and finally rinse with water.[2]
-
All cleaning materials must be disposed of as cytotoxic waste.
-
-
Reporting:
-
Report the spill to the laboratory supervisor and the institutional safety office.
-
Operational and Disposal Plans
A clear workflow for the entire lifecycle of this compound in the laboratory is essential for safety and compliance.
Caption: Workflow for this compound from receipt to disposal.
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of accordingly.
| Waste Type | Container | Disposal Method |
| Sharps (needles, vials) | Puncture-resistant, purple cytotoxic sharps container | High-temperature incineration |
| Contaminated PPE (gloves, gowns) | Labeled, purple cytotoxic waste bag/bin | High-temperature incineration |
| Contaminated Labware | Labeled, purple cytotoxic waste bag/bin | High-temperature incineration |
| Unused/Expired this compound | Original vial, placed in a sealed bag within a cytotoxic waste bin | High-temperature incineration |
Key Disposal Principles:
-
Segregation: Cytotoxic waste must be strictly segregated from other waste streams.[3]
-
Labeling: All cytotoxic waste containers must be clearly labeled with the cytotoxic symbol.[4]
-
Containment: Waste containers must be sealed to prevent leaks or spills.
-
Final Disposal: The only acceptable disposal method for cytotoxic waste is high-temperature incineration.
This comprehensive guide provides the foundational knowledge for safely handling this compound. Adherence to these protocols is paramount for protecting personnel and the environment. Continuous training and regular review of procedures are essential components of a robust safety program.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
